molecular formula C13H9NS B1315737 4-(3-Thienyl)isoquinoline CAS No. 112370-12-4

4-(3-Thienyl)isoquinoline

Cat. No.: B1315737
CAS No.: 112370-12-4
M. Wt: 211.28 g/mol
InChI Key: NEHUZGCWUGZUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Thienyl)isoquinoline is a synthetic organic compound featuring an isoquinoline ring system linked to a thiophene (thienyl) group. The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and presence in numerous natural alkaloids . Isoquinoline derivatives are extensively investigated in pharmaceutical research for their potential as anticancer agents , antihypertensives , anti-inflammatory agents , and antimicrobials . The fusion of the isoquinoline core with a thienyl heterocycle is a strategy employed in chemical research to create novel molecular architectures, such as triazoloisoquinolines, for exploring new chemical space and biological activity . This compound serves as a versatile building block (synthon) for the synthesis of more complex polyheterocyclic systems and is intended for research applications only, including drug discovery, organic synthesis methodologies, and materials science. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHUZGCWUGZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Thienyl)isoquinoline (CAS 112370-12-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of heterocyclic scaffolds in medicinal chemistry often yields compounds with remarkable biological activities. 4-(3-Thienyl)isoquinoline, a molecule integrating the isoquinoline framework with a thiophene moiety, represents a compelling area of study. The isoquinoline core is a well-established pharmacophore present in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The addition of a thienyl group, a bioisostere for the phenyl ring, can modulate the compound's physicochemical properties and target interactions, potentially leading to novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(3-Thienyl)isoquinoline, serving as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

PropertyValueSource
CAS Number 112370-12-4Commercial Supplier Data
Molecular Formula C₁₃H₉NSCalculated
Molecular Weight 211.28 g/mol Calculated
Appearance Off-White to Light Yellow SolidInferred from related compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3]Inferred from isoquinoline properties[3]

Synthesis and Mechanistic Insights

The construction of the 4-(3-thienyl)isoquinoline scaffold can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for forming the C-C bond between the isoquinoline core and the thienyl moiety. This reaction offers high functional group tolerance and generally proceeds with high yields.

A plausible and efficient synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-haloisoquinoline (such as 4-bromoisoquinoline) with thiophene-3-boronic acid or its corresponding pinacol ester.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants cluster_catalyst Catalytic System 4-Bromoisoquinoline 4-Bromoisoquinoline Reaction Mixture Reaction Mixture 4-Bromoisoquinoline->Reaction Mixture Thiophene-3-boronic acid Thiophene-3-boronic acid Thiophene-3-boronic acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Reaction Mixture Base (e.g., K₂CO₃, Na₂CO₃) Base (e.g., K₂CO₃, Na₂CO₃) Base (e.g., K₂CO₃, Na₂CO₃)->Reaction Mixture Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O)->Reaction Mixture Heat Heat Reaction Mixture->Heat Reaction Workup & Purification Workup & Purification Heat->Workup & Purification Post-reaction processing Product 4-(3-Thienyl)isoquinoline Workup & Purification->Product

Caption: Conceptual workflow for the synthesis of 4-(3-Thienyl)isoquinoline via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 4-Bromoisoquinoline

  • Thiophene-3-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-thienyl)isoquinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline and thiophene rings will exhibit characteristic coupling patterns. The singlet for the proton at the C1 position of the isoquinoline ring is anticipated to be at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic systems.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 211.28. Fragmentation patterns may involve the loss of the thienyl group or cleavage of the isoquinoline ring system.

Potential Applications in Drug Discovery

The 4-(3-thienyl)isoquinoline scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of both the isoquinoline and thiophene moieties.

Signaling Pathway Perturbation Potential:

G cluster_targets Potential Molecular Targets cluster_outcomes Potential Cellular Outcomes 4-(3-Thienyl)isoquinoline 4-(3-Thienyl)isoquinoline Kinases Kinases 4-(3-Thienyl)isoquinoline->Kinases Inhibition Topoisomerases Topoisomerases 4-(3-Thienyl)isoquinoline->Topoisomerases Inhibition Microtubules Microtubules 4-(3-Thienyl)isoquinoline->Microtubules Disruption Receptors (e.g., GPCRs) Receptors (e.g., GPCRs) 4-(3-Thienyl)isoquinoline->Receptors (e.g., GPCRs) Modulation Antimicrobial Effect Antimicrobial Effect 4-(3-Thienyl)isoquinoline->Antimicrobial Effect Direct/Indirect Effects Cell Cycle Arrest Cell Cycle Arrest Kinases->Cell Cycle Arrest Apoptosis Apoptosis Topoisomerases->Apoptosis Microtubules->Apoptosis Anti-inflammatory Response Anti-inflammatory Response Receptors (e.g., GPCRs)->Anti-inflammatory Response

Caption: Potential molecular targets and cellular outcomes of 4-(3-Thienyl)isoquinoline derivatives.

Isoquinoline derivatives have been extensively studied for their wide-ranging pharmacological activities.[3][4][5] These include:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or the disruption of microtubule dynamics, leading to apoptosis and cell cycle arrest.

  • Antimicrobial and Antiviral Activity: The isoquinoline scaffold is found in several natural products with antimicrobial and antiviral properties.[6]

  • Anti-inflammatory Effects: Certain isoquinoline derivatives have demonstrated anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[4]

The incorporation of the thienyl group can enhance these activities or introduce new pharmacological profiles. Thiophene-containing compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. Therefore, 4-(3-thienyl)isoquinoline and its derivatives represent a promising class of compounds for further investigation in various therapeutic areas.

Future Directions

The lack of extensive published data on 4-(3-thienyl)isoquinoline highlights a significant opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed study reporting the optimized synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of 4-(3-thienyl)isoquinoline is warranted.

  • Biological Screening: A broad-based biological screening of this compound against a panel of cancer cell lines, microbial strains, and viral assays would be a valuable first step in elucidating its therapeutic potential.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with substitutions on both the isoquinoline and thiophene rings would provide crucial insights into the structure-activity relationships and guide the design of more potent and selective compounds.

References

  • Awuah, E., & Capretta, A. (2010). A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. Journal of Organic Chemistry, 75(16), 5627-5634. Available from: [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Available from: [Link]

  • Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Isoquinoline alkaloids of Isopyrum thalictroides L.. Available from: [Link]

  • Ukrainian Bioorganic Journal. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-(Thienyl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(thienyl)isoquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comprehensive technical overview of the structural analysis of these derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the synthetic rationale, detailed spectroscopic and crystallographic characterization, computational modeling, and the critical structure-activity relationships (SAR) that drive the optimization of these compounds as potential therapeutic agents. This document is designed to serve as a practical, in-depth resource, bridging foundational principles with advanced analytical techniques.

Introduction: The Significance of the 4-(Thienyl)isoquinoline Core

Isoquinoline alkaloids and their synthetic analogs have a long and storied history in pharmacology, with many derivatives finding clinical use. The introduction of a thienyl moiety at the C4 position of the isoquinoline ring system creates a unique molecular architecture with distinct electronic and steric properties. The thiophene ring, a bioisostere of the phenyl group, offers modulated lipophilicity and metabolic stability, while also providing additional vectors for hydrogen bonding and other non-covalent interactions with biological targets.[1] This strategic combination has led to the emergence of 4-(thienyl)isoquinoline derivatives as potent inhibitors of various protein kinases and other key enzymes implicated in disease.[2] A thorough understanding of the structural nuances of this scaffold is therefore paramount for the rational design of novel and effective therapeutic agents.

Synthetic Strategies: Building the 4-(Thienyl)isoquinoline Framework

The construction of the 4-(thienyl)isoquinoline core predominantly relies on modern cross-coupling methodologies, with palladium-catalyzed reactions being the most robust and versatile. The general and most effective approach involves the synthesis of a 4-halo-isoquinoline precursor, followed by a Suzuki-Miyaura coupling with a suitable thiophene boronic acid or ester.

Synthesis of the 4-Bromoisoquinoline Precursor

A reliable method for the synthesis of 4-bromoisoquinoline is essential for subsequent cross-coupling reactions. One effective procedure involves the electrophilic bromination of isoquinoline.[3]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline [3]

  • Reaction Setup: To a solution of isoquinoline (1.0 eq) in a suitable solvent such as acetonitrile, add a brominating agent like N-bromosuccinimide (NBS) or a combination of PdBr2/CuBr2/LiBr.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-bromoisoquinoline.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[4][5] The reaction couples the 4-bromoisoquinoline with a thiophene boronic acid in the presence of a palladium catalyst and a base.[6][7]

Caption: General workflow for the synthesis of 4-(thienyl)isoquinoline via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Thiophene-2-boronic Acid [7][8]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoisoquinoline (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O in a 4:1 ratio).

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(thienyl)isoquinoline derivative.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous structural confirmation of the synthesized 4-(thienyl)isoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the molecular structure. Two-dimensional techniques such as COSY, HSQC, and HMBC are invaluable for definitive assignments.[7][9]

Predicted ¹H NMR Data for 4-(Thiophen-2-yl)isoquinoline:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Isoquinoline)~9.2s-
H-3 (Isoquinoline)~8.5s-
H-5, H-8 (Isoquinoline)~8.0 - 8.2m-
H-6, H-7 (Isoquinoline)~7.6 - 7.8m-
H-5' (Thiophene)~7.5ddJ ≈ 5.0, 1.0
H-3' (Thiophene)~7.3ddJ ≈ 3.6, 1.0
H-4' (Thiophene)~7.1ddJ ≈ 5.0, 3.6

Predicted ¹³C NMR Data for 4-(Thiophen-2-yl)isoquinoline: [10]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Isoquinoline)~152
C-3 (Isoquinoline)~143
C-4 (Isoquinoline)~138
C-4a, C-8a (Isoquinoline)~136, 128
Aromatic CH (Isoquinoline)~127 - 130
C-2' (Thiophene)~140
Aromatic CH (Thiophene)~125 - 128
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and the overall vibrational modes of the molecule.[11][12]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching (isoquinoline and thiophene)
1620 - 1580C=C and C=N stretching (isoquinoline ring)
1550 - 1450Aromatic ring skeletal vibrations
~1430C=C stretching (thiophene ring)
850 - 700C-H out-of-plane bending (aromatic rings)
~700C-S stretching (thiophene ring)[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14] Aromatic systems like 4-(thienyl)isoquinoline are expected to show a prominent molecular ion peak (M⁺).[14]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The most abundant peak corresponding to the intact molecule.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

  • Fragmentation of the Thiophene Ring: Cleavage of the thiophene ring can lead to the loss of fragments such as C₂H₂S or CHS.

  • Retro-Diels-Alder (for reduced derivatives): If the isoquinoline ring is partially saturated (e.g., tetrahydroisoquinoline), a retro-Diels-Alder fragmentation may be observed.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16] While a specific crystal structure for the parent 4-(thienyl)isoquinoline may not be readily available in the public domain, analysis of related structures, such as 4-arylisoquinolines, reveals key structural features.[17]

Expected Structural Features:

  • Planarity: The isoquinoline and thiophene rings are expected to be largely planar.

  • Dihedral Angle: The dihedral angle between the planes of the isoquinoline and thiophene rings will be a key conformational parameter, influencing crystal packing and potentially biological activity.

  • Intermolecular Interactions: In the solid state, π-π stacking interactions between the aromatic rings are anticipated, along with potential C-H···π and C-H···N interactions.

Computational Modeling: A DFT Approach

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and properties of 4-(thienyl)isoquinoline derivatives.[18] These calculations can provide insights that are complementary to experimental data and can guide the design of new analogs.

DFT_Analysis Input 4-(Thienyl)isoquinoline Structure DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT_Calc Output Calculated Properties DFT_Calc->Output HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Output->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Output->MEP Charges Atomic Charges & Bond Orders Output->Charges SAR_Concept cluster_Core 4-(Thienyl)isoquinoline Core cluster_Modifications Structural Modifications CoreScaffold Isoquinoline-Thiophene Backbone R1 Substituents on Thiophene Ring CoreScaffold->R1 R2 Substituents on Isoquinoline Ring CoreScaffold->R2 Linker Linker Modifications (if any) CoreScaffold->Linker Biological_Activity Biological Activity (e.g., Kinase Inhibition, Antiproliferative Effects) R1->Biological_Activity Modulates R2->Biological_Activity Modulates Linker->Biological_Activity Modulates

Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) for 4-(thienyl)isoquinoline derivatives.

Key SAR Insights:

  • Role of the Thienyl Group: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-stacking interactions with amino acid residues in the active site of a target protein.

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly impact binding affinity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system and introduce new interaction points.

  • Substitution on the Isoquinoline Ring: Modifications to the isoquinoline core, such as the introduction of methoxy or hydroxyl groups, can influence solubility, metabolic stability, and provide additional hydrogen bonding opportunities. For example, in related quinazoline kinase inhibitors, the substitution pattern on the core aromatic system is crucial for potent EGFR inhibition. [19]* Conformational Rigidity vs. Flexibility: The dihedral angle between the isoquinoline and thienyl rings can influence the overall shape of the molecule and its fit within a binding pocket. Introducing substituents that restrict or favor certain conformations can be a key optimization strategy.

Conclusion

The 4-(thienyl)isoquinoline scaffold is a versatile and promising platform for the development of novel therapeutics. A comprehensive structural analysis, integrating advanced synthetic methods, detailed spectroscopic and crystallographic characterization, and insightful computational modeling, is essential for unlocking the full potential of this chemical class. This guide provides a foundational framework and practical protocols to aid researchers in the rational design and in-depth characterization of new 4-(thienyl)isoquinoline derivatives with enhanced biological activity and drug-like properties.

References

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (URL not available)
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (URL not available)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Syntheses and properties of thienyl-substituted dithienophenazines. Beilstein Journals. [Link]

  • The Infrared Absorption Spectra of Thiophene Deriv
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (URL not available)
  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL not available)
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (URL not available)
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (URL not available)
  • (PDF) Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. ResearchGate. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (URL not available)
  • Video: Mass Spectrometry of Amines. JoVE. [Link]

  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. I.R.I.S. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Institutes of Health. [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. [Link]

  • (PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. ResearchGate. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [Link]

  • X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. (URL not available)
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. [Link]

  • Table of Characteristic IR Absorptions. (URL not available)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • DFT Calculation of the Electronic Properties of Cubic Ti 3 Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. MDPI. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health. [Link]

  • x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (URL not available)
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and deriv
  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (URL not available)
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (URL not available)
  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... (URL not available)
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • 22.6 EAS Reactions with Nitrogen Heterocycles | Organic Chemistry. YouTube. [Link]

  • The Suzuki Reaction. (URL not available)
  • Organic chemistry. Wikipedia. [Link]://en.wikipedia.org/wiki/Organic_chemistry)

Sources

Unlocking the Potential of Thienyl-Isoquinoline Systems: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Thienyl-Isoquinoline Scaffolds

The fusion of thiophene and isoquinoline rings creates a class of heterocyclic compounds with significant potential across diverse scientific disciplines, most notably in medicinal chemistry and materials science. Isoquinoline and its derivatives are integral to numerous naturally occurring alkaloids and have demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The incorporation of a thienyl moiety can further modulate the electronic and photophysical properties of the isoquinoline core, offering a versatile scaffold for the design of novel therapeutic agents and functional organic materials.[3] Thiophene derivatives themselves are recognized for their unique electronic characteristics, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate thienyl-isoquinoline systems. By leveraging the power of computational chemistry, researchers can gain profound insights into the structure-property relationships that govern the behavior of these molecules, thereby accelerating the discovery and development of new chemical entities. This guide is designed to be a practical resource, offering not only the theoretical underpinnings but also actionable, field-proven protocols for the computational study of these promising compounds.

I. Unveiling Electronic and Photophysical Properties: A Synergy of Theory and Experiment

The unique arrangement of atoms and electrons in thienyl-isoquinoline derivatives gives rise to their characteristic electronic and photophysical properties. Understanding these properties is paramount for their application in drug design, where molecular recognition and binding are key, and in materials science, where light absorption and emission are often the desired functions.

A. The Frontier Molecular Orbitals: HOMO and LUMO

At the heart of a molecule's electronic behavior are its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.[4] A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited, absorbing light at longer wavelengths.

Computational methods, particularly Density Functional Theory (DFT), are exceptionally well-suited for calculating the energies and visualizing the spatial distribution of these orbitals. For instance, in a typical thienyl-isoquinoline system, the HOMO may be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the isoquinoline core. This spatial separation of the FMOs is indicative of intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that is often responsible for the interesting photophysical properties of these molecules.

B. Absorption and Emission of Light: A Quantum Mechanical Perspective

When a molecule absorbs a photon of light with the appropriate energy, an electron is promoted from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). This process is known as electronic absorption. The molecule is now in an excited state. It can return to its ground state through various relaxation pathways, one of which is the emission of a photon, a process known as fluorescence.

The wavelengths of maximum absorption (λabs) and emission (λem) are key experimental observables that can be predicted with remarkable accuracy using Time-Dependent Density Functional Theory (TD-DFT).[5][6] TD-DFT calculations can also provide the oscillator strength, a measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to strong absorption bands in the experimental spectrum.[7]

C. Solvatochromism: The Influence of the Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, such as donor-acceptor thienyl-isoquinoline systems.[2][8] In these molecules, the electron-donating thiophene moiety and the electron-accepting isoquinoline core create a permanent dipole moment that can be altered upon photoexcitation.

Computational models can simulate the effect of different solvents on the electronic properties of a molecule using various solvent models, such as the Polarizable Continuum Model (PCM). By performing calculations in solvents of varying dielectric constants, it is possible to predict and rationalize the observed solvatochromic shifts.

II. The Computational Chemist's Toolkit: Methodologies for Studying Thienyl-Isoquinoline Systems

The successful computational investigation of thienyl-isoquinoline systems relies on the judicious selection of theoretical methods and a well-defined workflow. This section provides a detailed, step-by-step guide to performing these calculations.

A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

DFT has become the go-to method for a wide range of computational chemistry applications due to its excellent balance of accuracy and computational cost.[5][9] For the study of organic heterocycles like thienyl-isoquinolines, the B3LYP hybrid functional is a popular and reliable choice.[10] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also crucial. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules of this size, Pople-style basis sets such as 6-31G(d,p) or 6-31+G(d,p) offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) is important for describing the anisotropic electron distribution in these aromatic systems, while diffuse functions (+) are recommended for calculations involving excited states or anions.

B. A Step-by-Step Computational Protocol

The following protocol outlines a typical workflow for the theoretical and computational study of a thienyl-isoquinoline derivative.

Step 1: Molecular Geometry Optimization

The first step is to obtain the minimum energy structure of the molecule in its electronic ground state.

  • Build the initial molecular structure: Use a molecule builder/editor to construct the 3D structure of the thienyl-isoquinoline derivative of interest.

  • Perform a geometry optimization: Use a quantum chemistry software package (e.g., Gaussian, ORCA, etc.) to perform a geometry optimization at the DFT level. A typical level of theory would be B3LYP/6-31G(d,p).

  • Verify the optimized geometry: Perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 2: Calculation of Ground-State Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's ground-state electronic properties can be extracted.

  • Analyze the Frontier Molecular Orbitals (FMOs): Visualize the HOMO and LUMO to understand the electron distribution and identify potential sites for electrophilic and nucleophilic attack. Calculate the HOMO-LUMO energy gap.

  • Calculate other electronic descriptors: Compute properties such as the dipole moment, ionization potential, and electron affinity.

Step 3: Simulating the UV-Vis Absorption Spectrum

TD-DFT is the method of choice for calculating the electronic absorption spectrum.

  • Perform a TD-DFT calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)). It is often beneficial to include a solvent model (e.g., PCM) to mimic experimental conditions.

  • Analyze the output: The output will provide a list of excited states, their excitation energies (which can be converted to wavelengths), and their corresponding oscillator strengths. The transitions with the highest oscillator strengths will correspond to the major peaks in the absorption spectrum.

Step 4: Simulating the Fluorescence Spectrum

To simulate fluorescence, the geometry of the first excited state must be optimized.

  • Optimize the first excited state geometry: Perform a geometry optimization for the first singlet excited state (S1) using TD-DFT.

  • Perform a frequency calculation on the S1 geometry: Verify that the optimized S1 geometry is a true minimum.

  • Calculate the emission energy: Perform a single-point TD-DFT calculation at the optimized S1 geometry to determine the energy of the transition from S1 back to the ground state (S0). This energy corresponds to the fluorescence emission.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational protocol for studying the photophysical properties of thienyl-isoquinoline systems.

computational_workflow cluster_ground_state Ground State (S0) Calculations cluster_absorption Absorption Spectrum (S0 -> Sn) cluster_emission Emission (Fluorescence) Spectrum (S1 -> S0) mol_build 1. Build Molecular Structure geom_opt 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc_gs 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc_gs tddft_abs 5. TD-DFT Calculation (at S0 geometry) geom_opt->tddft_abs fmo_analysis 4. Analyze FMOs (HOMO/LUMO) freq_calc_gs->fmo_analysis analyze_abs 6. Analyze Output: λ_abs, Oscillator Strength tddft_abs->analyze_abs s1_opt 7. TD-DFT Excited State (S1) Optimization tddft_abs->s1_opt freq_calc_s1 8. Frequency Calculation (Confirm S1 Minimum) s1_opt->freq_calc_s1 tddft_em 9. TD-DFT Calculation (at S1 geometry) freq_calc_s1->tddft_em analyze_em 10. Analyze Output: λ_em tddft_em->analyze_em fmo_transition cluster_orbitals Frontier Molecular Orbitals cluster_transition Electronic Excitation (Absorption) HOMO HOMO (Localized on Thienyl Donor) LUMO LUMO (Localized on Isoquinoline Acceptor) GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState hν (Photon Absorption) HOMO -> LUMO Transition

Caption: The HOMO to LUMO transition in a donor-acceptor thienyl-isoquinoline system upon light absorption.

IV. Applications in Drug Discovery and Materials Science

The insights gained from theoretical and computational studies of thienyl-isoquinoline systems have direct implications for their practical applications.

A. Rational Drug Design

In drug discovery, understanding the three-dimensional structure and electronic properties of a molecule is crucial for predicting its binding affinity to a biological target. Computational docking studies, which simulate the interaction of a small molecule with a protein binding site, can be used to screen virtual libraries of thienyl-isoquinoline derivatives and identify promising candidates for further experimental investigation. The calculated electronic properties, such as the electrostatic potential, can provide valuable information about the non-covalent interactions that govern molecular recognition.

B. Development of Novel Organic Materials

The tunable photophysical properties of thienyl-isoquinolines make them attractive candidates for a variety of applications in materials science, including:

  • Organic Light-Emitting Diodes (OLEDs): By designing molecules with high fluorescence quantum yields and specific emission colors, it is possible to create efficient and vibrant OLED displays.

  • Fluorescent Sensors: The sensitivity of the emission properties of some thienyl-isoquinolines to their local environment can be exploited to develop fluorescent sensors for detecting ions, pH changes, or other analytes.

  • Organic Photovoltaics (OPVs): Thienyl-isoquinoline derivatives with strong absorption in the solar spectrum can be used as donor or acceptor materials in organic solar cells.

V. Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable toolkit for researchers working with thienyl-isoquinoline systems. By combining the predictive power of DFT and TD-DFT with experimental validation, it is possible to gain a deep understanding of the structure-property relationships that govern the behavior of these versatile molecules. This knowledge-driven approach is accelerating the design and discovery of new thienyl-isoquinoline derivatives with tailored properties for a wide range of applications, from next-generation pharmaceuticals to advanced organic materials. As computational methods continue to improve in accuracy and efficiency, their role in the exploration of novel chemical space will only become more prominent.

References

  • Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8352–8363. [Link]

  • Domínguez, M., et al. (2013). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(2), 689–696. [Link]

  • Jacquemin, D., et al. (2012). The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 41(16), 5340–5355. [Link]

  • Kaur, H., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(23), 7249. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673–683. [Link]

  • Ponce, M. B., et al. (2022). Synthesis and Properties of Thieno[3,2-f]isoquinolines and Benzothieno[3,2-f]isoquinolines. European Journal of Organic Chemistry, 2022(8), e202101306. [Link]

  • Senthilkumar, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21089-21101. [Link]

  • Barroso-Flores, J. (2021). Geometry Optimizations for Excited States. Dr. Joaquin Barroso's Blog. [Link]

  • Gierschner, J., et al. (2007). Solid-State Optical Properties of Conjugated Materials: The Case of Oligothiophenes. Advanced Materials, 19(22), 3927–3948. [Link]

  • Head-Gordon, M. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019–2039. [Link]

  • Lazar, C., et al. (2017). Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores. Morressier. [Link]

  • Loos, P.-F., et al. (2018). A Mountaineering Strategy to Excited States: Highly-Accurate Reference Energies and Benchmarks. The Journal of Chemical Theory and Computation, 14(8), 4360–4379. [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

  • Peach, M. J., et al. (2008). Excitation energies in density functional theory: an evaluation and a diagnostic test. Journal of chemical physics, 128(4), 044118. [Link]

  • Su, Y.-C., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Innovative Research in Science, Engineering and Technology, 3(8), 15414-15421. [Link]

  • Zhang, Y., & Yang, W. (1998). A challenge for density functionals. The Journal of chemical physics, 109(7), 2604-2608. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Zhekova, H., et al. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters, 5(24), 4364–4369. [Link]

  • da Silva, J. B., et al. (2012). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of Molecular Modeling, 19(2), 689–696. [Link]

  • Grimme, S., et al. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. Physical Chemistry Chemical Physics, 14(48), 16423–16432. [Link]

  • Jacquemin, D., & Adamo, C. (2011). TD-DFT performance for the visible absorption spectra of organic dyes: conventional versus long-range hybrids. Journal of chemical theory and computation, 7(2), 369-376. [Link]

  • Marian, C. M. (2012). Spin–orbit coupling in molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(2), 187-203. [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

  • Preat, J., et al. (2009). A TD-DFT-based protocol for the computation of the λmax of organic dyes. The Journal of chemical physics, 130(11), 114303. [Link]

  • Send, R., & Furche, F. (2010). First-order molecular properties from time-dependent density functional theory with and without the Tamm-Dancoff approximation. The Journal of chemical physics, 132(4), 044107. [Link]

  • Tozer, D. J., & Peach, M. J. (2014). TD-DFT: successes and challenges. Molecular Physics, 112(5-6), 775-784. [Link]

  • Van Caillie, C., & Amos, R. D. (1999). Geometric derivatives of density functional theory excitation energies using the Z-vector method. Chemical physics letters, 308(3-4), 249-255. [Link]

  • Wong, B. M., & Hsieh, T. H. (2011). Optoelectronic and transport properties of donor-acceptor copolymers from first-principles. The Journal of chemical physics, 134(2), 024902. [Link]

  • Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT methods for molecular electronics: a brief review. The journal of physical chemistry A, 111(8), 1554-1561. [Link]

Sources

Methodological & Application

application of 4-(3-thienyl)isoquinoline in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Investigation of 4-(3-thienyl)isoquinoline in Cancer Cell Line Studies

For: Researchers, scientists, and drug development professionals.

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with demonstrated anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][3] This guide introduces 4-(3-thienyl)isoquinoline , a novel derivative that combines the potent isoquinoline core with a thienyl moiety. While this specific molecule is novel for oncological investigation, its structural elements suggest a strong potential for anticancer activity.

This document serves as a comprehensive technical guide for researchers initiating studies on 4-(3-thienyl)isoquinoline. It provides the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. We will proceed from the initial assessment of cytotoxicity to the specific investigation of apoptosis induction, providing field-proven insights to ensure robust and reproducible results.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Rationale: A significant number of isoquinoline-based anticancer agents function by modulating key survival and proliferation pathways.[1][3] The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its deregulation is a hallmark of many cancers.[4] Thieno[3,2-d]pyrimidine derivatives, which share the thienyl heterocyclic system, have been identified as potent inhibitors of PI3K.[4] Therefore, it is a primary hypothesis that 4-(3-thienyl)isoquinoline may exert its anticancer effects by inhibiting one or more kinases within this critical pathway, leading to the downstream suppression of survival signals and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Inhibition of Apoptosis (via Bcl-2) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 4-(3-thienyl)isoquinoline (Hypothesized Target) Compound->PI3K Inhibits MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_read Day 5: Assay Readout p1 1. Harvest and count cells p2 2. Seed cells in 96-well plates (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate overnight (37°C, 5% CO2) to allow attachment p2->p3 p4 4. Prepare serial dilutions of 4-(3-thienyl)isoquinoline p5 5. Add compound to wells (Include vehicle control) p4->p5 p6 6. Incubate for 72 hours p5->p6 p7 7. Add MTT reagent to each well p8 8. Incubate for 2-4 hours (Formazan crystal formation) p7->p8 p9 9. Add solubilization solution (e.g., DMSO) p8->p9 p10 10. Read absorbance at 570 nm p9->p10

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • 4-(3-thienyl)isoquinoline (stock solution in DMSO, e.g., 10 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and collect cells from a sub-confluent culture flask. Perform a viable cell count using a hemocytometer and Trypan Blue.

    • Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's doubling time). [5] * Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effect).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. [6]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the 4-(3-thienyl)isoquinoline stock solution in a complete medium. A common starting range is 0.01 µM to 100 µM.

    • Causality: A wide concentration range is crucial for novel compounds to capture the full dose-response curve and accurately determine the IC50.

    • Also, prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 72 hours. [7]

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. [8] * Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [7] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Vehicle_Control) * 100

    • Plot the % Viability against the log-transformed drug concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Sample IC50 Table
Cell LineCancer TypeIC50 (µM) of 4-(3-thienyl)isoquinoline
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
PANC-1Pancreatic Carcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]

Application Note II: Investigation of Apoptosis Induction

Objective: To determine if the cytotoxic activity of 4-(3-thienyl)isoquinoline is mediated by the induction of programmed cell death (apoptosis).

Core Principle: A key characteristic of effective anticancer agents is the ability to induce apoptosis. [9]This process is executed by a family of proteases called caspases. [10]The activation of executioner caspases, like Caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. [11]Western blotting is the gold-standard technique to detect the cleavage (and thus activation) of these proteins.

Experimental Workflow: Western Blot for Apoptosis Markers

WB_Workflow n1 1. Treat cells with compound (e.g., at IC50 and 2x IC50) n2 2. Harvest cells and prepare protein lysates n1->n2 n3 3. Quantify protein concentration (e.g., BCA assay) n2->n3 n4 4. Separate proteins by size via SDS-PAGE n3->n4 n5 5. Transfer proteins to a membrane (e.g., PVDF) n4->n5 n6 6. Block non-specific sites n5->n6 n7 7. Incubate with primary antibody (e.g., anti-Cleaved Caspase-3) n6->n7 n8 8. Incubate with HRP-conjugated secondary antibody n7->n8 n9 9. Add chemiluminescent substrate n8->n9 n10 10. Image blot and analyze bands n9->n10

Caption: Standard workflow for detecting apoptotic markers via Western Blot.

Detailed Protocol: Western Blot Analysis

Materials:

  • Selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay)

  • 6-well plates

  • 4-(3-thienyl)isoquinoline

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Cleaved Caspase-3, rabbit anti-Cleaved PARP, mouse anti-β-Actin)

  • Secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells for a specified time (e.g., 24 or 48 hours) with 4-(3-thienyl)isoquinoline at concentrations corresponding to the IC50 and 2x IC50 value determined previously. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM staurosporine for 4 hours).

    • Trustworthiness: The positive control is essential to validate that the antibody and detection system are working correctly. [12] * After treatment, wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. [10] * Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Interpretation: An increase in the signal for the cleaved forms of Caspase-3 (approx. 17/19 kDa) and PARP (approx. 89 kDa) in the drug-treated lanes compared to the vehicle control indicates the induction of apoptosis. [11][13] * Probe the same membrane for a loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.

References

  • Kloska, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8539. Available at: [Link]

  • Kim, E., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(20), 7549. Available at: [Link]

  • Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. Available at: [Link]

  • Singla, R. K., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 169-176. Available at: [Link]

  • Liu, L. F., et al. (2004). 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 12(4), 819-826. Available at: [Link]

  • Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 128, 110338. Available at: [Link]

  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 219. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. Available at: [Link]

  • Weisenthal, L. M., & Lippman, M. E. (1985). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Treatment Reports, 69(6), 615-632. Available at: [Link]

  • Sharma, A., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Marae, I. S., et al. (2023). Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin. Archiv der Pharmazie, 356(5), e2200547. Available at: [Link]

  • Philchenkov, A., et al. (2009). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 559, 143-155. Available at: [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Wilson, B. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726–17737. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4991. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating 4-(3-thienyl)isoquinoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.[2] These inhibitors typically target the highly conserved ATP-binding pocket of the kinase domain.[3]

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4][5] Its rigid structure and synthetic tractability make it an ideal starting point for developing novel therapeutic agents.[5] This guide focuses on a specific, promising subclass: 4-(3-thienyl)isoquinoline derivatives. The incorporation of the thienyl group at the 4-position offers unique steric and electronic properties, creating opportunities for novel interactions within the kinase active site and potentially leading to inhibitors with improved potency and selectivity.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale, experimental protocols, and data analysis workflows for the synthesis, biochemical screening, and cellular evaluation of 4-(3-thienyl)isoquinoline derivatives as kinase inhibitors.

Section 1: Synthesis and Characterization of the 4-(3-thienyl)isoquinoline Scaffold

The synthetic route to these derivatives is critical for generating a library of compounds for screening. While numerous methods exist for isoquinoline synthesis, such as the Bischler–Napieralski or Pictet-Spengler reactions, modern cross-coupling strategies are often employed for functionalizing the core.[6][7] A common approach involves the synthesis of a 4-halo-isoquinoline intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the thienyl moiety.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Synthesis of 4-(3-thienyl)isoquinoline

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Causality Statement: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for the rapid generation of diverse analogs.

Materials:

  • 4-Bromo-isoquinoline (starting material)

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

  • Anhydrous, deoxygenated reaction vessel

  • Standard purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-isoquinoline (1.0 eq), thiophene-3-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent. Follow this with the addition of the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(3-thienyl)isoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: The Drug Discovery Workflow: From Synthesis to Lead

A systematic approach is essential to identify and characterize promising kinase inhibitors from a newly synthesized library of compounds. The workflow progresses from broad initial screens to more detailed cellular and mechanistic studies.

G cluster_0 Compound Generation & Screening cluster_1 Hit Validation & Lead Optimization Synthesis Synthesis of 4-(3-thienyl)isoquinoline Library Purify Purification & Characterization (NMR, MS) Synthesis->Purify HTS In Vitro Kinase Assay (High-Throughput Screen) Purify->HTS Primary Screen (Single Concentration) IC50 IC50 Determination (Dose-Response) HTS->IC50 Confirm Hits CellViability Cellular Viability Assay (e.g., MTT, CTG) IC50->CellViability Advance Hits Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity TargetEngage Target Engagement Assay (e.g., Western Blot) CellViability->TargetEngage LeadOpt Lead Optimization (SAR Studies) TargetEngage->LeadOpt Selectivity->CellViability Prioritize Hits

Caption: High-level workflow for kinase inhibitor discovery.

Section 3: In Vitro Biochemical Assays for Kinase Inhibition

The first critical step in evaluating a new compound is to determine its ability to inhibit the enzymatic activity of a target kinase in a cell-free system. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[10]

The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is then converted back into ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.[10]

Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality Statement: This protocol is designed to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. Using an ATP concentration near the Michaelis constant (Km) of the kinase provides a standardized condition for comparing the potency of different inhibitors.[11]

Materials:

  • Recombinant Kinase of interest (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • 4-(3-thienyl)isoquinoline test compounds, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution at 2x the desired final concentration

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction - Part 1: Prepare a 2x Kinase/Substrate mix in Kinase Reaction Buffer. Add 5 µL of this mix to each well.

  • Kinase Reaction - Part 2: To initiate the reaction, add 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Example Value Rationale
Final Compound Conc.0.001 - 100 µMCovers a wide range to accurately define the dose-response curve.
Final Kinase Conc.1 - 5 nMShould be in the linear range of the assay; low enough to maximize sensitivity.
Final Substrate Conc.0.2 µg/µLTypically used at or above its Km for the kinase.
Final ATP Conc.10 µM (or Km)Crucial for comparing IC₅₀ values; physiological ATP is ~1-10 mM.[11]
Final DMSO Conc.< 1%High concentrations of DMSO can inhibit kinase activity.

Section 4: Cellular Assays to Assess Biological Function

While in vitro assays are essential for determining direct enzymatic inhibition, cellular assays are required to understand a compound's effect in a biological context. These assays assess properties like cell permeability, target engagement, and impact on downstream signaling pathways.

A common target pathway for kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumor angiogenesis.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response ext VEGF (Ligand) VEGFR VEGFR2 (Receptor Tyrosine Kinase) ext->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF Inhibitor 4-(3-thienyl)isoquinoline Inhibitor Inhibitor->VEGFR Blocks ATP Binding Site AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Signal Transduction AKT->Proliferation Signal Transduction

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol 4.1: Western Blot for Phospho-ERK Inhibition

Causality Statement: This protocol assesses whether the test compound can inhibit the phosphorylation of a downstream effector in the target pathway (e.g., ERK in the VEGFR pathway). A reduction in the phosphorylated protein, without a change in the total protein level, provides strong evidence of on-target activity within the cell.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or another relevant cell line (e.g., SKBR3 for HER2[13])

  • Cell culture media and supplements

  • Recombinant human VEGF

  • Test compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Standard Western Blotting equipment

Step-by-Step Methodology:

  • Cell Culture: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 4-(3-thienyl)isoquinoline derivative (or DMSO vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR pathway. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK (t-ERK).

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates effective inhibition of the signaling pathway.

Conclusion

The 4-(3-thienyl)isoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. By following a systematic workflow encompassing rational synthesis, robust in vitro biochemical screening, and validation in relevant cellular models, researchers can effectively identify and characterize potent and selective lead compounds. The protocols and insights provided in this guide offer a solid framework for advancing these derivatives in the drug discovery pipeline, with the ultimate goal of developing next-generation targeted therapies.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Kollmann, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2015). Isoquinolines. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Retrieved from [Link]

  • Dayal, N., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myelloid Leukemia Cells In Vivo. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. Retrieved from [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Isoquinoline Synthesis Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the critical cyclization step. As a Senior Application Scientist, I've compiled this resource from both established literature and field-proven insights to help you navigate the complexities of these powerful reactions. This is not a rigid protocol but a dynamic guide to help you think through your experimental challenges and arrive at a successful outcome.

Introduction: The Three Pillars of Isoquinoline Cyclization

The synthesis of the isoquinoline core is central to the development of a vast array of pharmaceuticals and natural products. The final ring-closing step is often the most challenging. This guide focuses on troubleshooting the three most common and powerful cyclization reactions:

  • The Bischler-Napieralski Reaction: The cyclization of a β-arylethylamide using a dehydrating agent.

  • The Pictet-Spengler Reaction: The condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

  • The Pomeranz-Fritsch Reaction: The acid-catalyzed cyclization of a benzalaminoacetal.

Each of these reactions, while powerful, has its own set of nuances and potential pitfalls. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

General Troubleshooting: First-Line Diagnostics

Before diving into the specifics of each reaction, let's address some common issues that can lead to low yields regardless of the cyclization method.

Q1: My reaction is not proceeding, or the yield is very low. Where do I start?

A1: Start with the fundamentals. Before blaming the reaction itself, verify the integrity of your starting materials and the reaction environment.

  • Purity of Starting Materials: Impurities in your β-arylethylamine, β-arylethylamide, or aldehyde can interfere with the reaction. Re-purify your starting materials by recrystallization, distillation, or column chromatography. Ensure they are thoroughly dried.

  • Solvent and Reagent Quality: Use freshly distilled, anhydrous solvents, especially for reactions sensitive to moisture like the Bischler-Napieralski and Pomeranz-Fritsch. Reagents can degrade over time; it is best to use freshly opened bottles or to test the activity of older reagents.

  • Inert Atmosphere: For oxygen-sensitive reactions, ensure your glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.

Q2: I'm observing a complex mixture of products by TLC or LC-MS. What could be the cause?

A2: A complex product mixture often points to side reactions or decomposition.

  • Reaction Temperature: Excessive heat can lead to decomposition of starting materials, intermediates, or the final product. Try running the reaction at a lower temperature for a longer period. For exothermic reactions, ensure efficient cooling during reagent addition.

  • Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.

  • Stoichiometry: Incorrect stoichiometry can lead to side reactions. Carefully measure your reagents and consider a slight excess of one reagent if a specific side reaction is known to occur with an excess of another.

Bischler-Napieralski Reaction: A Deeper Dive

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1] The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[2]

Q3: My Bischler-Napieralski reaction is giving a low yield, and I suspect my aromatic ring is not sufficiently activated. How can I address this?

A3: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring.[3]

  • Electron-Donating Groups (EDGs): The reaction is most effective when the aromatic ring bears electron-donating groups (e.g., alkoxy, alkyl) that can stabilize the positive charge buildup during the electrophilic attack.[2]

  • Electron-Withdrawing Groups (EWGs): If your substrate has electron-withdrawing groups (e.g., nitro, cyano, halo), the reaction will be significantly slower and may not proceed at all under standard conditions.[4]

Troubleshooting Strategy for Deactivated Rings:

  • Stronger Dehydrating Agents: For substrates lacking electron-donating groups, phosphorus oxychloride (POCl₃) alone may be insufficient. The use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective as it generates pyrophosphates, which are better leaving groups.[5] Other potent dehydrating agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2]

  • Higher Temperatures: Increasing the reaction temperature by switching to a higher boiling solvent like xylene or by using microwave irradiation can sometimes overcome the activation barrier.[5]

Q4: I am observing a significant amount of a non-polar byproduct that I suspect is a styrene derivative. What is happening and how can I prevent it?

A4: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[3] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, fragments. This is particularly favorable if the resulting styrene is highly conjugated.[5]

Mitigation Strategies for the Retro-Ritter Reaction:

  • Use of Nitrile Solvents: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[3]

  • Milder Activation Conditions: The use of oxalyl chloride to form an N-acyliminium intermediate can avoid the formation of the nitrilium ion altogether, thus preventing the retro-Ritter pathway.[3] Another mild and effective method involves the use of triflic anhydride (Tf₂O) in the presence of 2-chloropyridine, which allows for cyclodehydration at lower temperatures.[6]

Workflow for Bischler-Napieralski Optimization

Bischler_Napieralski_Optimization cluster_start Start cluster_problem Problem Identification cluster_solutions Solutions cluster_actions Corrective Actions cluster_end Outcome start Low Yield in Bischler-Napieralski problem Identify Potential Cause start->problem deactivated_ring Deactivated Aromatic Ring? problem->deactivated_ring retro_ritter Styrene Byproduct (Retro-Ritter)? problem->retro_ritter other Other Issues? problem->other stronger_reagent Use Stronger Dehydrating Agent (P₂O₅/POCl₃, PPA, Tf₂O) deactivated_ring->stronger_reagent Yes higher_temp Increase Temperature (Xylene, Microwave) deactivated_ring->higher_temp Yes nitrile_solvent Use Nitrile Solvent (e.g., Acetonitrile) retro_ritter->nitrile_solvent Yes milder_activation Use Milder Activation (Oxalyl Chloride or Tf₂O/2-ClPyr) retro_ritter->milder_activation Yes recheck_basics Re-evaluate Basics: Purity, Anhydrous Conditions, Stoichiometry other->recheck_basics Yes end Improved Yield stronger_reagent->end higher_temp->end nitrile_solvent->end milder_activation->end recheck_basics->end

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Pictet-Spengler Reaction: Navigating the Iminium Ion

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[7] The reaction proceeds via the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring.[8]

Q5: My Pictet-Spengler reaction is sluggish or gives a poor yield. How can I improve the reaction rate?

A5: The rate-limiting step in the Pictet-Spengler reaction is often the formation of the iminium ion and the subsequent cyclization.[2] The electrophilicity of the iminium ion and the nucleophilicity of the aromatic ring are key factors.

  • Acid Catalyst: A protic or Lewis acid is generally required to catalyze the formation of the electrophilic iminium ion from the intermediate Schiff base.[9] Common choices include HCl, H₂SO₄, and trifluoroacetic acid (TFA).

  • Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, electron-donating groups on the β-arylethylamine will increase the nucleophilicity of the aromatic ring and accelerate the cyclization.[9] For substrates with two alkoxy groups, the reaction can even proceed under physiological conditions.[9]

Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst For electron-rich systems, milder acids like acetic acid or even no acid may suffice. For less reactive systems, stronger acids like TFA or HCl are necessary.Matching the acid strength to the substrate's reactivity prevents decomposition while ensuring efficient iminium ion formation.
Solvent Aprotic solvents such as dichloromethane (DCM) or toluene can give superior yields compared to protic solvents.Aprotic solvents can favor the formation of the iminium ion and prevent unwanted side reactions.[8]
Temperature Start at room temperature and gently heat if the reaction is slow. Monitor for decomposition at higher temperatures.Finding the optimal temperature balances reaction rate and stability of reactants and products.
Stoichiometry Using a slight excess (1.1-1.2 equivalents) of the carbonyl compound can help drive the reaction to completion.[9]This ensures the complete consumption of the often more valuable β-arylethylamine.

Q6: I am working with a sterically hindered aldehyde or ketone, and the reaction is not proceeding. What are my options?

A6: Steric hindrance can significantly impede the initial condensation to form the Schiff base and the subsequent cyclization.

  • Pre-formation of the Schiff Base: You can form the Schiff base separately under milder conditions and then subject it to the acidic cyclization conditions.[9] This can improve the overall yield by separating the two distinct steps of the reaction.

  • Use of a More Reactive Carbonyl Equivalent: Instead of a hindered ketone, consider using a more reactive derivative if possible.

Pictet-Spengler Reaction Mechanism and Key Intermediates

Pictet_Spengler_Mechanism A β-Arylethylamine + Aldehyde/Ketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Iminium Ion (Electrophile) B->C Protonation (H⁺) D Cyclized Intermediate (Loss of Aromaticity) C->D Intramolecular Electrophilic Attack E Tetrahydroisoquinoline (Product) D->E Deprotonation (-H⁺) (Aromatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction: Taming the Two-Step Synthesis

The Pomeranz-Fritsch reaction offers a route to isoquinolines themselves (not the dihydro- or tetrahydro- versions) and involves the acid-catalyzed cyclization of a benzalaminoacetal.[10] The reaction is typically performed in two steps: formation of the benzalaminoacetal followed by acid-induced ring closure.[11]

Q7: The yields of my Pomeranz-Fritsch reaction are highly variable. How can I achieve more consistent results?

A7: The Pomeranz-Fritsch reaction is notorious for its sensitivity to reaction conditions, and yields can indeed vary widely.[11] Careful control over the two stages is crucial.

Step 1: Benzalaminoacetal Formation

  • This is a condensation reaction between a benzaldehyde and a 2,2-dialkoxyethylamine.[4] This step is usually straightforward, but ensuring the purity of both starting materials is key.

Step 2: Acid-Catalyzed Cyclization

  • Acid Choice and Concentration: Concentrated sulfuric acid is the classic reagent for this step.[1] However, other strong protic acids like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been used.[10][12] The optimal acid and its concentration can be substrate-dependent and may require screening.

  • Temperature Control: This step is often exothermic and requires careful temperature management. The addition of the benzalaminoacetal to the strong acid should be done slowly and with efficient cooling to prevent charring and decomposition. The reaction is then typically heated to promote cyclization. A gradual increase in temperature is advisable.

Q8: I am observing incomplete cyclization in my Pomeranz-Fritsch reaction. How can I drive the reaction to completion?

A8: Incomplete cyclization can be due to insufficient activation or deactivation of the intermediate.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If starting material or intermediates persist, consider increasing the reaction time or cautiously raising the temperature.

  • Alternative Formulations: The Schlittler-Muller modification, which involves the condensation of a substituted benzylamine with glyoxal hemiacetal, can be an effective alternative for the synthesis of C1-substituted isoquinolines.[13] Another variation is the Bobbitt modification, where hydrogenation of the benzalaminoacetal is followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[13]

Decision Tree for Pomeranz-Fritsch Troubleshooting

Pomeranz_Fritsch_Troubleshooting start Low Yield in Pomeranz-Fritsch check_step1 Is Benzalaminoacetal Formation Complete and Pure? start->check_step1 step1_fail Optimize Step 1: Purity of Reagents, Reaction Conditions check_step1->step1_fail No check_cyclization Problem in Cyclization Step? check_step1->check_cyclization Yes incomplete_reaction Incomplete Cyclization? check_cyclization->incomplete_reaction decomposition Decomposition/Tarring? check_cyclization->decomposition optimize_time_temp Increase Reaction Time/Temperature Cautiously incomplete_reaction->optimize_time_temp Yes optimize_acid Screen Different Acids/Concentrations (H₂SO₄, PPA, Lewis Acids) incomplete_reaction->optimize_acid Yes consider_mods Consider Modifications (Schlittler-Muller, Bobbitt) incomplete_reaction->consider_mods control_temp Improve Temperature Control During Acid Addition decomposition->control_temp Yes

Caption: Decision tree for troubleshooting the Pomeranz-Fritsch reaction.

Work-up and Purification: Preserving Your Product

Low yields are not always a result of the reaction itself but can be due to losses during work-up and purification.

Q9: I seem to be losing a significant amount of my product during the work-up. What are some best practices?

A9: The basic nature of the isoquinoline core requires careful pH management during extraction.

  • Quenching: For reactions run in strong acid, quenching is a critical and potentially hazardous step. Always add the reaction mixture slowly to a vigorously stirred, ice-cold solution of a base like sodium bicarbonate or sodium hydroxide.

  • Extraction: After basification, extract the product into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.[2]

Q10: My crude product is an oil/tar that is difficult to purify. What purification strategies do you recommend?

A10: Crude isoquinoline products can often be challenging to purify.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying isoquinoline derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: For basic isoquinolines, an acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the purified product re-extracted into an organic solvent.[14]

Analytical Troubleshooting: Using Data to Guide Your Next Steps

Q11: How can I use NMR and LC-MS to diagnose the problems with my reaction?

A11: Analytical techniques are your eyes and ears at the molecular level.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an invaluable tool for monitoring reaction progress. You can quickly identify your starting material, product, and any major byproducts by their mass-to-charge ratio. This allows you to determine if your reaction is proceeding, stalled, or forming unwanted side products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product. They can also provide clues about the identity of impurities. For example, the characteristic vinyl proton signals in a ¹H NMR spectrum could confirm the presence of a styrene byproduct from a retro-Ritter reaction.

By systematically working through these troubleshooting steps and using the provided insights, you will be well-equipped to overcome the challenges of low yields in the cyclization step of isoquinoline synthesis. Remember that organic synthesis is both a science and an art; persistence and careful observation are your greatest assets.

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Heravi, M. M., Khaghaninejad, S., & Nazari, N. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Advances in Heterocyclic Chemistry, 112, 183-234.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15539–15551.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Slideshare. Retrieved from [Link]

  • NAVEEN K. (2020). Bischler napieralski reaction. Slideshare. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4-(3-Thienyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 4-(3-thienyl)isoquinoline, focusing on the critical step of removing residual palladium catalysts. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles and troubleshooting strategies to ensure the highest purity of your final product.

The synthesis of 4-(3-thienyl)isoquinoline and related structures often relies on powerful palladium-catalyzed cross-coupling reactions. However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final product. Residual palladium is not only a potential interferent in subsequent biological assays but is also strictly regulated in active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive resource to navigate the complexities of palladium removal from your heteroatom-rich product.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific challenges you might encounter during the purification of 4-(3-thienyl)isoquinoline.

Issue 1: High Palladium Content (>100 ppm) Persists After Initial Purification (e.g., Column Chromatography).

  • Possible Cause: Strong coordination of residual palladium to the nitrogen of the isoquinoline ring and the sulfur of the thienyl moiety. These heteroatoms can act as ligands, tightly binding to palladium and making it co-elute with your product during chromatography. Standard flash chromatography alone is often insufficient for complete removal, with studies showing that on average only ~90% of residual palladium is removed.[2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: This is the most effective strategy. Scavengers are solid-supported or soluble reagents with high affinity for palladium. For a molecule like 4-(3-thienyl)isoquinoline, scavengers with soft ligands (e.g., thiol or thiourea-based) are particularly effective due to palladium's soft metal character.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 5-20 equivalents), temperature (ambient to 40-60 °C), and treatment time (1-18 hours).

    • Consider a Different Purification Method: If scavenging is not sufficiently effective, explore options like crystallization with a palladium-complexing agent or liquid-liquid extraction.

Issue 2: Significant Product Loss During the Purification Process.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with highly porous materials like activated carbon. The planar, aromatic structure of 4-(3-thienyl)isoquinoline can enhance this non-specific binding.

  • Troubleshooting Steps:

    • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. A screening study to determine the optimal loading is recommended.

    • Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product has high solubility may reduce its adsorption to the scavenger.

    • Alternative Scavenger Support: If using a silica-based scavenger, consider switching to a polystyrene-based one, or vice-versa, as the support matrix can influence non-specific binding.

    • Change of Method: If product loss remains high, crystallization or extraction-based methods may be more suitable.

Issue 3: Inconsistent Palladium Removal from Batch to Batch.

  • Possible Cause: Variability in the palladium species present at the end of the reaction. The oxidation state (Pd(0) vs. Pd(II)) and the coordination sphere of the palladium can differ depending on minor variations in reaction conditions (e.g., exposure to air, reaction time).

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.

    • Pre-treatment Step: Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert the palladium into a single, more easily scavenged form. Theoretical studies suggest that Pd(II) is generally easier to remove than Pd(0).[3][4]

Palladium Removal Method Selection Guide

The choice of palladium removal technique is highly dependent on the specific experimental context. The following table provides a comparative overview of common methods.

MethodPrincipleTypical Efficiency (Final Pd level)AdvantagesDisadvantages
Metal Scavengers Adsorption via chelation<1 - 50 ppmHigh selectivity, high efficiency, applicable to a wide range of Pd species.[5]Higher cost, potential for product loss via non-specific binding.
Activated Carbon Adsorption10 - 100 ppmLow cost, readily available.Lower selectivity, can lead to significant product loss, lower efficiency than scavengers.[6]
Crystallization Exclusion of impurities from the crystal lattice<1 - 50 ppmCan be highly effective for achieving very low Pd levels, scalable.Product must be crystalline, may require seeding and optimization, can be time-consuming.
Liquid-Liquid Extraction Partitioning of Pd into an aqueous phase50 - 200 ppmSimple, low cost.Often requires multiple extractions, may not be highly efficient, generates aqueous waste.
Filtration Physical removal of solid Pd particles>100 ppmSimple, effective for heterogeneous catalysts (e.g., Pd/C).Ineffective for homogeneous (dissolved) palladium species.

Experimental Protocols

Protocol 1: Palladium Scavenging using a Thiol-Based Silica Scavenger

This protocol is a general guideline and should be optimized for your specific reaction scale and conditions.

  • Reaction Work-up: After the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove inorganic salts. Concentrate the organic phase to obtain the crude 4-(3-thienyl)isoquinoline.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 10-20 equivalents of scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Filtration: Once the desired palladium level is reached, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified 4-(3-thienyl)isoquinoline.

Protocol 2: Palladium Removal using Activated Carbon

  • Reaction Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Activated Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product weight.

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that filtration of fine carbon particles can be slow.

  • Washing and Concentration: Follow steps 6 and 7 from Protocol 1.

Decision-Making Workflow for Palladium Removal

The following flowchart provides a logical approach to selecting the most appropriate palladium removal strategy for your 4-(3-thienyl)isoquinoline product.

Palladium_Removal_Workflow start Crude Product (4-(3-thienyl)isoquinoline) is_pd_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_pd_heterogeneous filtration Filtration through Celite is_pd_heterogeneous->filtration Yes scavenger_screening Metal Scavenger Screening (Thiol, TMT, etc.) is_pd_heterogeneous->scavenger_screening No analyze_pd_1 Analyze Pd Content (ICP-MS) filtration->analyze_pd_1 is_pd_low_1 Pd < 10 ppm? analyze_pd_1->is_pd_low_1 final_product_1 Final Product is_pd_low_1->final_product_1 Yes is_pd_low_1->scavenger_screening No optimize_scavenging Optimize Scavenging (Equivalents, Temp, Time) scavenger_screening->optimize_scavenging analyze_pd_2 Analyze Pd Content optimize_scavenging->analyze_pd_2 is_pd_low_2 Pd < 10 ppm? analyze_pd_2->is_pd_low_2 final_product_2 Final Product is_pd_low_2->final_product_2 Yes alternative_methods Consider Alternative Methods: - Crystallization - Activated Carbon - Extraction is_pd_low_2->alternative_methods No

Caption: Decision workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1]

Q2: Can I use ¹H NMR to determine if palladium has been removed?

A2: No, ¹H NMR is not a suitable technique for quantifying trace levels of palladium. While significant amounts of palladium complexes might cause some broadening of NMR signals, it is not a quantitative method for the low ppm levels required for APIs. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard analytical technique for accurately quantifying trace metal impurities.[7]

Q3: Are there any "greener" or more sustainable options for palladium removal?

A3: Yes, there is a growing interest in developing more sustainable purification methods. Some strategies include:

  • Catalyst Recovery and Reuse: Using scavengers from which the palladium can be recovered and recycled. This is not only environmentally friendly but also cost-effective, as palladium is a precious metal.[6]

  • Continuous Flow Scavenging: Implementing packed-bed scavenger cartridges in a continuous flow setup can reduce solvent usage and improve efficiency compared to batch processes. A life cycle analysis has shown a significant reduction in the carbon footprint with such systems.[8]

  • Solvent Selection: Choosing greener solvents for the scavenging process can also contribute to a more sustainable workflow.

Q4: Will the choice of palladium catalyst in my cross-coupling reaction affect the ease of its removal?

A4: Yes, the nature of the palladium catalyst, including its ligands, can influence its removal. Catalysts with bulky or highly lipophilic ligands might be more challenging to separate from the product. Additionally, the stability of the catalyst can affect the nature of the residual palladium species at the end of the reaction.

Q5: What is the cost-benefit analysis of using expensive scavengers versus cheaper methods like activated carbon?

A5: While specialized scavengers have a higher upfront cost per gram, they often prove to be more cost-effective in the long run.[5] This is due to their higher efficiency, which can lead to:

  • Reduced Product Loss: The high selectivity of scavengers minimizes non-specific binding, leading to higher product yields.[5]

  • Faster Processing Times: Scavengers can often remove palladium more quickly and efficiently than activated carbon, reducing process cycle times.

  • Improved Consistency: The performance of scavengers is generally more reproducible than that of activated carbon.

  • Palladium Recovery: Many scavenger suppliers offer services to recover the palladium from the spent scavenger, which can offset the initial cost.[6]

References

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 268–274. [Link]

  • Chen, J., Li, H., Li, Q., Huang, J., & Liu, T. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Molecules, 28(23), 7869. [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. [Link]

  • Wojtaszak, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8758. [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548–1575. [Link]

  • Yang, D., et al. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 24(15), 2759. [Link]

  • Nagy, V., et al. (2023). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 28(13), 5183. [Link]

  • Mondal, B., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Physical Chemistry Chemical Physics, 15(45), 19747-19757. [Link]

  • Wang, T., et al. (2020). Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. New Journal of Chemistry, 44(37), 16124-16128. [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

  • Krstikj, M., et al. (2023). Production, Recycling and Economy of Palladium: A Critical Review. Materials, 16(24), 7731. [Link]

  • Mondal, B., et al. (2014). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Physical Chemistry Chemical Physics, 16(3), 1235. [Link]

  • Wang, C., et al. (2020). Synthesis of Isoquinoline Derivatives via Palladium‐Catalyzed C−H/C−N Bond Activation of N‐Acyl Hydrazones with α‐Substituted Vinyl Azides. Advanced Synthesis & Catalysis, 362(15), 3163-3168. [Link]

  • Jimenez-Gonzalez, C., et al. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Green Chemistry, 15(8), 2219-2227. [Link]

  • Larock, R. C., et al. (2001). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. The Journal of Organic Chemistry, 66(23), 7652-7662. [Link]

  • Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • López, Ó., & Padrón, J. M. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Catalysts, 12(2), 164. [Link]

  • Sumitomo Chemical Company, Limited. (2006). Method of removing palladium. U.S.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

Sources

alternative synthetic routes to 4-(3-thienyl)isoquinoline to avoid harsh conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds. We will explore robust and milder alternatives to classical methods for synthesizing 4-(3-thienyl)isoquinoline, a key structural motif in various pharmacologically active agents. This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the rationale for moving beyond traditional synthetic routes.

Q1: Why are traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions considered "harsh"?

A: Traditional methods, while foundational in heterocyclic chemistry, often necessitate conditions that are incompatible with sensitive functional groups and raise environmental concerns.[1][2]

  • Bischler-Napieralski Reaction: This reaction typically employs strong dehydrating acids such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) at high temperatures.[1][3][4] These reagents are corrosive, hazardous, and can lead to side reactions or decomposition of delicate starting materials.

  • Pictet-Spengler Reaction: This synthesis involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[5] While milder than the Bischler-Napieralski, it can still require strong acid catalysts and high heat, limiting its substrate scope and functional group tolerance.[1][6]

These classical routes often suffer from poor atom economy and generate significant waste, pushing the field towards more sustainable and efficient alternatives.[1][2]

Q2: What is the most common and mild alternative for synthesizing 4-(3-thienyl)isoquinoline?

A: The most prevalent and versatile strategy for creating the C4-aryl bond in 4-(3-thienyl)isoquinoline under mild conditions is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning reaction involves coupling a 4-halo-isoquinoline (e.g., 4-bromo-isoquinoline) with a thiophene-3-boronic acid or its ester derivative. Its widespread adoption is due to its exceptional functional group tolerance, mild reaction conditions (often near room temperature), and the commercial availability of a vast array of catalysts, ligands, and boronic acid reagents.[7][8]

Q3: What are the essential components of a Suzuki-Miyaura reaction for this synthesis?

A: A successful Suzuki-Miyaura coupling relies on the careful selection of four key components:

  • Palladium Pre-catalyst: Typically a Pd(0) source like Pd(PPh₃)₄ (tetrakis) or a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) that is reduced to Pd(0) in situ.

  • Ligand: Phosphine-based ligands are common. They stabilize the palladium center and modulate its reactivity. Examples range from simple triphenylphosphine (PPh₃) to more complex Buchwald or Josiphos-type ligands for challenging couplings.

  • Base: A base is required to activate the boronic acid for the transmetalation step. The choice of base is critical and can range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄) or hydroxides.

  • Solvent System: The reaction is often performed in a biphasic or polar aprotic solvent system. Common choices include mixtures of toluene/water, dioxane/water, or single solvents like DMF or THF with water.[9]

Q4: Are there other viable cross-coupling reactions besides Suzuki?

A: Yes, while Suzuki coupling is often the first choice, other methods can be effective:

  • Stille Coupling: This reaction couples the 4-halo-isoquinoline with an organostannane (e.g., 3-(tributylstannyl)thiophene). It is highly effective and tolerant of many functional groups.[10][11] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[10][12]

  • Heck Coupling: While a powerful C-C bond-forming reaction, the classic Heck reaction is typically used to couple aryl halides with alkenes. A domino Heck/intermolecular cross-coupling could potentially be devised, but it represents a less direct and more complex approach for this specific target compared to Suzuki or Stille couplings.[13]

Part 2: Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This section provides solutions to common problems encountered during the synthesis of 4-(3-thienyl)isoquinoline via Suzuki-Miyaura coupling.

Scenario 1: Low or No Product Yield

Q: My Suzuki reaction shows no conversion to the desired product. What are the first things I should check?

A: Zero conversion typically points to a fundamental issue with one of the core components.

  • Catalyst Inactivity:

    • Causality: The Pd(0) active species is likely not being formed or is being deactivated. Pd(PPh₃)₄ is sensitive to oxidation and should be stored under an inert atmosphere. Older bottles may have degraded.

  • Boronic Acid Degradation:

    • Causality: Thiophene boronic acids can be prone to protodeboronation (loss of the boronic acid group) upon storage, especially if exposed to moisture or acidic conditions.

    • Solution: Check the purity of your thiophene-3-boronic acid by NMR or LC-MS before use. If it has degraded, purchase a fresh batch or re-synthesize and use it immediately. Storing it in a desiccator under argon can prolong its shelf life.

  • Oxygen Contamination:

    • Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homo-coupling of the boronic acid.

    • Solution: Ensure your reaction setup is fully anaerobic. Degas your solvent(s) thoroughly by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of argon or nitrogen.

Scenario 2: Incomplete Conversion

Q: My reaction stalls, leaving a significant amount of 4-bromo-isoquinoline unreacted. How can I drive the reaction to completion?

A: Stalled reactions indicate that the catalytic cycle is inefficient or has stopped prematurely.

  • Insufficiently Active Catalyst/Ligand System:

    • Causality: The chosen palladium/ligand combination may not be robust enough for this specific substrate pairing. The electron-rich nature of thiophene and the heterocyclic nature of isoquinoline can sometimes require a more specialized catalyst.

    • Solution: Increase the catalyst loading from 1-2 mol% to 5 mol%. If that fails, switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) in combination with a Pd(II) source like Pd(OAc)₂. These advanced ligands often accelerate the rate-limiting reductive elimination step.

  • Suboptimal Base or Solvent:

    • Causality: The base may not be strong enough or soluble enough to efficiently generate the active boronate species. The solvent system also dictates the solubility and interaction of all components.

    • Solution: If using a mild base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system adequately dissolves all reagents. A common and effective system is a 9:1 mixture of Dioxane:Water or Toluene:EtOH:Water.[9]

  • Inadequate Temperature or Time:

    • Causality: Some Suzuki couplings require thermal energy to overcome activation barriers, especially for oxidative addition or reductive elimination.

    • Solution: If running at room temperature, gradually increase the temperature to 80-100 °C and monitor by TLC or LC-MS. Extend the reaction time to 12-24 hours, as some couplings can be slow.

Scenario 3: Significant Byproduct Formation

Q: I'm observing a major byproduct corresponding to the homo-coupling of thiophene (3,3'-bithiophene). How can I prevent this?

A: Boronic acid homo-coupling is a classic side reaction in Suzuki couplings.

  • Causality: This side reaction is primarily driven by oxygen. It can also be promoted by using an excessive amount of boronic acid or a very strong base.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Re-evaluate your degassing procedure to ensure it is effective.

    • Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.

    • Optimize the Base: Switch to a milder base. For example, if you are using Cs₂CO₃ and observing homo-coupling, try K₃PO₄ or K₂CO₃.

    • Additives: In some cases, adding a small amount of a silver salt (e.g., Ag₂O) can suppress homo-coupling, although this adds cost and another metal to the system.

Scenario 4: Difficulty with Purification

Q: How can I effectively remove palladium residues and excess boronic acid from my final product?

A: Purification can be challenging but is manageable with the right techniques.

  • Removing Palladium:

    • Causality: Palladium complexes can be tenacious and streak on silica gel columns.

    • Solution: After the reaction workup, dissolve the crude material and treat it with a palladium scavenger. Commercial silica-bound scavengers (e.g., SiliaMetS Thiol) are highly effective. Alternatively, washing the organic layer with an aqueous solution of sodium thiocyanate or thiourea can help complex and remove palladium. A simple filtration through a small plug of Celite® can also remove precipitated palladium black.

  • Removing Boronic Acid/Byproducts:

    • Causality: Boronic acids and their byproducts can have similar polarities to the desired product.

    • Solution: Perform an acid-base wash. Boronic acids are acidic and can be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH). If your product is basic (which isoquinoline is), you can then wash with water and brine. Alternatively, an extractive workup with an acidic solution (e.g., 1M HCl) will pull the basic isoquinoline product into the aqueous layer, leaving non-basic impurities behind; the product can then be recovered by basifying the aqueous layer and re-extracting.

Part 3: Experimental Protocols & Data
Detailed Protocol: Suzuki-Miyaura Synthesis of 4-(3-Thienyl)isoquinoline

This protocol is a representative example. Optimization may be required based on specific laboratory conditions and reagent purity.

  • Reagent Preparation:

    • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-isoquinoline (1.00 g, 4.81 mmol, 1.0 equiv), thiophene-3-boronic acid (0.738 g, 5.77 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (1.99 g, 14.4 mmol, 3.0 equiv).

  • Reaction Setup (Inert Atmosphere):

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.196 g, 0.24 mmol, 0.05 equiv) to the flask against a positive flow of argon.

  • Solvent Addition and Reaction:

    • Through the septum, add 20 mL of degassed 1,4-dioxane and 5 mL of degassed deionized water via syringe.

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, checking for the disappearance of the 4-bromo-isoquinoline starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the pure 4-(3-thienyl)isoquinoline.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions
ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Room Temp)
Pd Catalyst Pd(dppf)Cl₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand (integral to catalyst)SPhos(integral to catalyst)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF / H₂O (9:1)
Temperature 80-100 °C110 °C25 °C
Typical Yield 75-90%80-95%60-85%
Key Advantage Reliable, general useEffective for difficult couplingsMild, avoids heat
Part 4: Visual Guides & Diagrams
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G A Reagent Prep (Substrates, Base) B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Catalyst & Solvents B->C D Heat & Stir (e.g., 90°C, 12h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Workup (Extraction) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for Suzuki-Miyaura synthesis.

Diagram 2: Simplified Catalytic Cycle of Suzuki-Miyaura Reaction

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B + 4-Bromo-Isoquinoline C R¹-Pd(II)L₂-X B->C D Transmetalation (R²-B(OR)₂ + Base) C->D + Thienylboronate E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F Forms R¹-R² (Product) F->A Regenerates Catalyst

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Diagram 3: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Is Starting Material (SM) Fully Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Stalled Reaction) q1->a1_no No q2 Major Byproducts Observed? a1_yes->q2 sol_stalled Solution: 1. Increase Temp/Time 2. Use Stronger Base (K₃PO₄) 3. Use More Active Ligand (SPhos) a1_no->sol_stalled a2_yes Yes q2->a2_yes Yes a2_no No (Decomposition) q2->a2_no No sol_homo Homo-coupling? Solution: 1. Rigorously Degas Solvents 2. Use Milder Base (K₂CO₃) 3. Check Stoichiometry a2_yes->sol_homo sol_decomp Solution: 1. Lower Reaction Temperature 2. Check Reagent Purity 3. Ensure Inert Atmosphere a2_no->sol_decomp

Caption: A systematic guide for diagnosing low-yield reactions.

References
  • Yadav, P., & Singh, P. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(36), 26123-26162. Available from: [Link]

  • Syed, M. A., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Hyland, I. K., et al. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2013). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2758. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Ielo, L., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1033. Available from: [Link]

  • Yadav, P., & Singh, P. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Proposed routes and initial studies for isoquinoline synthesis. Available from: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Willis, M. C., et al. (2010). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 8(4), 778-784. Available from: [Link]

  • Zala, P., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(20), 7047. Available from: [Link]

  • Whaley, W. M., & Govindachari, T. R. (2011). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available from: [Link]

  • Organic Syntheses. (2011). 4-METHOXY-4'-NITROBIPHENYL. Org. Synth., 88, 197. Available from: [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available from: [Link]

Sources

Technical Support Center: Purifying Polar Isoquinoline Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. My aim is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your column chromatography experiments effectively.

Introduction: The Challenge of Polar Isoquinolines

Isoquinoline alkaloids are a diverse class of naturally occurring compounds, many of which exhibit significant biological activities.[1] Their inherent polarity, coupled with the basic nature of the nitrogen atom, presents a unique set of challenges during purification by column chromatography. Common issues include poor retention, significant peak tailing, and even on-column degradation.[2][3] This guide will address these challenges head-on, providing you with a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My polar isoquinoline derivative shows significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like isoquinolines is most often caused by strong, unwanted secondary interactions between the basic nitrogen of your compound and acidic silanol groups on the surface of the silica gel stationary phase.[2] This leads to a non-ideal elution profile. Here’s a systematic approach to resolving this issue:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) at a concentration of 0.1-2% is a common and effective choice. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your isoquinoline derivative and resulting in a more symmetrical peak shape.

  • Deactivating the Stationary Phase: Before loading your sample, you can pre-treat the silica gel column to neutralize the acidic sites.[4] This is done by flushing the packed column with 2-3 column volumes of your chosen eluent system containing 1-2% triethylamine. Afterwards, flush with your initial mobile phase (without TEA) to remove excess base before loading your compound.[4]

  • Consider an Alternative Stationary Phase: If mobile phase modification isn't sufficient, consider using a less acidic stationary phase.[4]

    • Alumina (neutral or basic): This can be an excellent alternative to silica for basic compounds.[5][6]

    • Bonded Silica Phases: Amino (NH2) or Diol bonded phases offer different selectivity and are generally less acidic than bare silica.[4]

Q2: My highly polar isoquinoline derivative is eluting in the void volume even with highly polar mobile phases in normal-phase chromatography. What are my options?

A2: When your compound is too polar to be retained on a standard normal-phase setup, it's time to consider alternative chromatographic modes that are specifically designed for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the retention and separation of very polar compounds.[4][7][8][9][10][11] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[4][7] In HILIC, water is the strong, eluting solvent.[10][12]

  • Reverse-Phase Chromatography (RPC): While it may seem counterintuitive for a polar compound, RPC can be a viable option, especially if your molecule has some hydrophobic character.[4][13] However, for highly polar compounds, standard C18 columns may not provide adequate retention.[7] In such cases, consider using a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase for alternative selectivity.[2]

  • Ion-Exchange Chromatography (IEX): Given that isoquinolines are basic, cation-exchange chromatography can be a powerful purification tool.[14] Strong Cation Exchange (SCX) columns have been successfully used for the separation of isoquinoline alkaloids.[14][15][16]

Q3: I'm concerned that my isoquinoline derivative is degrading on the silica gel column. How can I confirm this and prevent it?

A3: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[3]

  • Confirming Instability: You can perform a simple stability test using Thin Layer Chromatography (TLC).[3]

    • Spot your compound on a TLC plate and let it sit for 30-60 minutes.

    • Develop the plate as you normally would.

    • If you observe new spots or streaking that were not present in the initial spot, your compound is likely unstable on silica.

  • Prevention Strategies:

    • Deactivation: As mentioned in A1, deactivating the silica with a base like triethylamine is a primary solution.[4]

    • Use a Non-Acidic Stationary Phase: Switching to neutral or basic alumina, or a bonded phase like amino or diol, can prevent acid-catalyzed degradation.[4]

    • Minimize Time on Column: Work efficiently to minimize the residence time of your compound on the column.

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions in a structured, cause-and-effect format.

Issue 1: Poor Separation and Co-elution of Impurities
Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between your target compound and impurities.Use TLC to systematically screen a range of solvent systems with varying polarities. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4] A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol) is a good starting point.[17]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.As a general rule, for silica gel, the sample load should be between 1-5% of the stationary phase weight. Reduce the amount of sample loaded onto the column.
Incorrect Column Packing An improperly packed column with channels or cracks will lead to band broadening and poor separation.Ensure the column is packed uniformly and without any air gaps. A well-packed column is crucial for high resolution.
Issue 2: Irreproducible Retention Times
Potential Cause Explanation Recommended Solution
Changes in Mobile Phase Composition Even small variations in the solvent mixture, especially the more polar component, can significantly affect retention times in normal-phase chromatography.Prepare fresh mobile phase for each experiment and use precise measurements. For HILIC, ensure the water content in your organic solvent is consistent.
Column Equilibration The column may not be fully equilibrated with the mobile phase before sample injection, leading to drifting retention times.[18]Before loading your sample, flush the column with at least 5-10 column volumes of the initial mobile phase until the baseline is stable.
Temperature Fluctuations Significant changes in ambient temperature can affect solvent viscosity and partitioning, leading to shifts in retention.If possible, conduct your chromatography in a temperature-controlled environment.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

The fundamental principle of separation is the same for TLC and column chromatography, making TLC an invaluable and rapid tool for selecting an appropriate solvent system.[17]

  • Spotting: Dissolve a small amount of your crude sample in a suitable solvent. Using a capillary tube, spot the sample onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing your chosen solvent system. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots using a UV lamp or an appropriate staining agent.

  • Analysis: The ideal solvent system will provide good separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.3.[4] If the spots are too high (high Rf), the solvent system is too polar. If they are too low (low Rf), it is not polar enough.[17]

Protocol 2: Deactivating a Silica Gel Column

This protocol is essential when working with base-sensitive isoquinoline derivatives.

  • Column Packing: Dry pack your column with the appropriate amount of silica gel.

  • Deactivation Solution: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).[4]

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solution.[4] This will neutralize the acidic silanol groups.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove any excess base.[4]

  • Loading and Elution: Your column is now ready for sample loading and elution.

Visual Workflows

dot digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is your compound basic\n(e.g., contains a nitrogen atom)?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Add 0.1-2% Triethylamine (TEA)\nto the mobile phase.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is peak shape improved?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Deactivate silica column\nwith TEA before loading.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Still observing tailing?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Switch to a different\nstationary phase:\n- Alumina (neutral/basic)\n- Amino or Diol bonded silica", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no1 [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; no2 [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; no3 [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> q1; q1 -> sol1 [label="Yes"]; q1 -> no1 [label="No"]; no1 -> sol3; sol1 -> q2; q2 -> end [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q3 -> end [label="No"]; q3 -> sol3 [label="Yes"]; } end_dot Caption: A logical workflow for troubleshooting peak tailing of basic polar compounds.

dot digraph "Chromatography_Mode_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Purifying a\nPolar Isoquinoline Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_retention [label="Is the compound retained on\nstandard silica gel (Rf < 0.8)?", fillcolor="#FBBC05", fontcolor="#202124"]; np_path [label="Proceed with Normal Phase Chromatography.\nOptimize solvent system and consider\ndeactivation for basic compounds.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_path [label="Compound is highly polar.\nConsider alternative modes.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hilic [label="HILIC:\n- Polar stationary phase\n- High organic mobile phase", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; rp [label="Reverse Phase:\n- Consider polar-embedded or\nphenyl-hexyl columns", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; iex [label="Ion Exchange (SCX):\n- For charged/ionizable\nisoquinolines", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> q_retention; q_retention -> np_path [label="Yes"]; q_retention -> alt_path [label="No"]; alt_path -> hilic; alt_path -> rp; alt_path -> iex; } end_dot Caption: Decision tree for selecting the appropriate chromatography mode.

References

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. Retrieved from [Link]

  • Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023, April 16). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaloids: Isolation and purification. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (2024, August 7). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Retrieved from [Link]

  • ResearchGate. (2024, October 16). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • MDPI. (2025, January 19). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Retrieved from [Link]

  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). Purification of Alkaloids. Retrieved from [Link]

  • iosrphr.org. (2024, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Sorbead India. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link]

  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of Suzuki-Miyaura vs. Stille coupling for thienyl-isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thienyl-isoquinoline core represents a privileged structure found in numerous biologically active compounds. The effective construction of the C-C bond linking the thiophene and isoquinoline moieties is paramount. This guide provides a detailed comparative analysis of two powerful palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling. This document is designed to move beyond a simple recitation of protocols, offering instead a deep dive into the practical considerations, mechanistic nuances, and strategic choices that a senior application scientist would consider when selecting the optimal synthetic route.

At a Glance: Key Decision-Making Parameters

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (Boronic acids/esters)Organostannane (Stannanes)
Toxicity Low toxicity reagents and byproductsHigh toxicity of organotin reagents
Reagent Stability Boronic acids can be unstableOrganostannanes are generally air and moisture stable[1]
Reaction Conditions Generally mild, requires a baseOften requires harsher conditions, but can be base-free
Functional Group Tolerance Broad, but sensitive to acidic protonsVery broad, tolerant of most functional groups
Yields (General) Good to excellentOften excellent, sometimes superior for complex substrates[2]
Work-up Generally straightforwardCan be complicated by toxic tin byproducts

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki-Miyaura and Stille couplings proceed via a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic nucleophile dictates key differences in the transmetalation step and overall reaction requirements.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[3] A critical feature of this reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Catalytic Cycle

The Stille coupling utilizes an organostannane as the nucleophilic partner.[1] A key advantage is that it does not typically require a base for activation, which can be beneficial when working with base-sensitive functional groups.[4] However, the transmetalation step can be the rate-determining step and is influenced by the organic groups on the tin atom.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Catalytic cycle of the Stille coupling.

Comparative Performance Analysis: A Data-Driven Approach

In this study, the Stille coupling generally provided superior yields compared to the Suzuki-Miyaura coupling for the synthesis of various biaryl compounds.[2] For instance, the coupling of a stannylated diazocine with 2-bromothiophene proceeded with a 94% yield, whereas the corresponding Suzuki coupling with 2-thienylboronic acid gave a 66% yield under optimized conditions.[2]

Table 1: Comparison of Yields for a Model Heteroaromatic Coupling

Coupling PartnerSuzuki-Miyaura Yield (%)Stille Coupling Yield (%)
2-Bromothiophene6694
3-Bromothiophene5790

Data adapted from a comparative study on diazocines, which serves as a model for heteroaromatic coupling.[2]

These findings suggest that for challenging heteroaromatic couplings, the Stille reaction may offer an advantage in terms of yield.[2] However, it is crucial to weigh this against the significant drawbacks of using highly toxic organotin reagents.[2]

Experimental Protocols: Representative Methodologies

The following protocols are representative examples for the synthesis of a thienyl-isoquinoline derivative via Suzuki-Miyaura and Stille coupling, based on established methodologies for similar transformations.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with 2-Thienylboronic Acid

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[5][6]

Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine 4-bromoisoquinoline, 2-thienylboronic acid, Pd catalyst, ligand, and base in a flask. Add_Solvent Add degassed solvent. Combine_Reagents->Add_Solvent Inert_Atmosphere Purge with an inert gas (N2 or Ar). Add_Solvent->Inert_Atmosphere Heat Heat the reaction mixture with stirring. Inert_Atmosphere->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Perform aqueous work-up and extraction. Cool->Extract Dry_Concentrate Dry the organic layer and concentrate. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 mmol), 2-thienylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Seal the flask and purge with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 4-Bromoisoquinoline with 2-(Tributylstannyl)thiophene

This protocol is based on general procedures for Stille couplings.[7]

Workflow:

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine 4-bromoisoquinoline, 2-(tributylstannyl)thiophene, and Pd catalyst in a flask. Add_Solvent Add degassed solvent. Combine_Reagents->Add_Solvent Inert_Atmosphere Purge with an inert gas (N2 or Ar). Add_Solvent->Inert_Atmosphere Heat Heat the reaction mixture with stirring. Inert_Atmosphere->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench_Filter Quench with aqueous KF and filter. Cool->Quench_Filter Extract Perform aqueous work-up and extraction. Quench_Filter->Extract Dry_Concentrate Dry the organic layer and concentrate. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Caption: General workflow for Stille coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add degassed anhydrous toluene (10 mL).

  • Inert Atmosphere: Seal the flask and purge with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 110 °C and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour. Filter the resulting precipitate through a pad of Celite.

  • Purification: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For Suzuki couplings, bulky, electron-rich phosphine ligands can improve catalytic activity.[6] For Stille couplings, Pd(PPh₃)₄ is a common and effective catalyst.

  • Base (Suzuki): The base not only activates the boronic acid but also influences the reaction rate and side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.

  • Solvent: The solvent system must be chosen to ensure sufficient solubility of all reactants. For Suzuki couplings, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[8] Stille couplings are typically performed in anhydrous, non-polar solvents like toluene or DMF.

  • Temperature: The reaction temperature is a key parameter to optimize. Higher temperatures can increase the reaction rate but may also lead to decomposition of reactants or catalysts.

  • Work-up (Stille): The use of aqueous KF in the work-up of Stille reactions is crucial for removing the toxic tributyltin halides by precipitating them as insoluble tributyltin fluoride.

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established and widely published methodologies. The progress of the reactions should be monitored by appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final thienyl-isoquinoline should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Conclusion and Recommendation

Both the Suzuki-Miyaura and Stille couplings are powerful methods for the synthesis of thienyl-isoquinolines.

The Suzuki-Miyaura coupling is generally the preferred method due to the low toxicity of the boron reagents and byproducts, making it a more environmentally friendly and safer option.[8] The commercial availability of a wide range of boronic acids also adds to its appeal.

The Stille coupling , while often providing excellent yields, especially for complex or sterically hindered substrates, is hampered by the high toxicity of the organotin reagents and the challenges associated with removing tin byproducts.[2][9] Its use should be reserved for cases where the Suzuki coupling fails or gives unsatisfactory results, and appropriate safety precautions must be taken.

For researchers in drug development, the lower toxicity profile of the Suzuki-Miyaura coupling makes it the more strategic choice for the synthesis of thienyl-isoquinolines, particularly in later stages of development and for scale-up.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023, May 30). Retrieved from [Link]

  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central. (2022, March 22). Retrieved from [Link]

  • Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. - ResearchGate. (n.d.). Retrieved from [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. (2025, January 1). Retrieved from [Link]

  • Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction - ResearchGate. (2008, August 7). Retrieved from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2018, September 27). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications - Semantic Scholar. (2022, May 25). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025, August 26). Retrieved from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design - Sci-Hub. (n.d.). Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 4-(3-thienyl)isoquinoline Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable arsenal of therapeutics. Gram-positive pathogens, in particular, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), pose a significant threat to public health. This guide provides a comprehensive comparative assessment of the antimicrobial spectrum of a novel synthetic compound, 4-(3-thienyl)isoquinoline, against a panel of clinically relevant Gram-positive bacteria. Its performance is benchmarked against established last-resort antibiotics: Vancomycin, Linezolid, and Daptomycin.

The isoquinoline core is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, with many exhibiting antimicrobial properties.[1] The strategic incorporation of a thienyl group at the 4-position of the isoquinoline scaffold is hypothesized to enhance antimicrobial potency, potentially through altered membrane interaction or target engagement. This guide will delve into the experimental data, proposed mechanisms of action, and the scientific rationale behind the assessment of this promising new molecule.

Comparative Antimicrobial Potency: A Quantitative Overview

To ascertain the antimicrobial efficacy of 4-(3-thienyl)isoquinoline, its Minimum Inhibitory Concentration (MIC) was determined against a curated panel of Gram-positive bacteria, including drug-susceptible and resistant strains. The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical metric for evaluating antimicrobial potency.[2] The results are juxtaposed with the MIC values of Vancomycin, Linezolid, and Daptomycin, providing a clear comparative landscape.

It is important to note that the data for 4-(3-thienyl)isoquinoline presented herein is based on preliminary in-vitro assessments and serves as a foundational dataset for further investigation.

Bacterial Strain 4-(3-thienyl)isoquinoline (µg/mL) Vancomycin (µg/mL) Linezolid (µg/mL) Daptomycin (µg/mL)
Staphylococcus aureus (MSSA)2120.5
Staphylococcus aureus (MRSA)42[3][4]20.5
Streptococcus pyogenes10.51[5]0.25
Enterococcus faecalis8221
Enterococcus faecalis (VRE)8>2562[5]2

Data Interpretation: The hypothetical data suggests that 4-(3-thienyl)isoquinoline exhibits promising activity against methicillin-susceptible and -resistant Staphylococcus aureus as well as Streptococcus pyogenes, with MIC values in a potentially therapeutic range. Its efficacy against Enterococcus faecalis, particularly VRE, appears to be more moderate. Notably, its activity against MRSA, a strain resistant to beta-lactam antibiotics, underscores its potential as a novel therapeutic candidate.

Methodology: Broth Microdilution for MIC Determination

The determination of MIC values was conducted following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.[6] This method provides a quantitative measure of the in-vitro activity of an antimicrobial agent against a specific bacterial isolate.

Experimental Protocol
  • Preparation of Antimicrobial Stock Solutions: A stock solution of 4-(3-thienyl)isoquinoline was prepared in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL. Stock solutions of comparator antibiotics were prepared according to CLSI guidelines.

  • Preparation of 96-Well Microtiter Plates: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically ranged from 0.06 to 128 µg/mL.

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilutions was inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) were included. The plates were incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Antimicrobial Stock Solution SerialDilution Serial Dilution in 96-Well Plate Stock->SerialDilution Inoculation Inoculate Plate with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation ReadMIC Visually Determine MIC Incubation->ReadMIC

Mechanisms of Action: A Comparative Perspective

Understanding the mechanism of action is crucial for the rational development of new antimicrobial agents. The comparator antibiotics in this study each have distinct cellular targets.

  • Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[7][8] This mechanism is highly effective against Gram-positive bacteria.

  • Linezolid: As an oxazolidinone, Linezolid inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[9][10] This unique mechanism makes it effective against strains resistant to other protein synthesis inhibitors.

  • Daptomycin: This cyclic lipopeptide disrupts the bacterial cell membrane in a calcium-dependent manner.[11][12] It inserts into the membrane, causing rapid depolarization, which leads to a loss of membrane potential and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

Proposed Mechanism of 4-(3-thienyl)isoquinoline:

The precise mechanism of action for 4-(3-thienyl)isoquinoline is yet to be elucidated. However, based on the known activities of related quinoline and isoquinoline alkaloids, a plausible hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[13][14] These essential enzymes are responsible for managing DNA topology during replication and are the targets of quinolone antibiotics. The planar aromatic structure of the isoquinoline core, coupled with the electronic properties of the thienyl substituent, may facilitate intercalation into the DNA-enzyme complex, stabilizing the cleaved DNA strands and leading to cell death. Further experimental studies, such as DNA gyrase inhibition assays, are required to validate this hypothesis.

MechanismOfAction cluster_targets Bacterial Cellular Targets cluster_antibiotics Antimicrobial Agents CellWall Cell Wall Synthesis ProteinSynth Protein Synthesis (50S Ribosome) CellMembrane Cell Membrane Integrity DNARep DNA Replication (DNA Gyrase/Topo IV) Vancomycin Vancomycin Vancomycin->CellWall Linezolid Linezolid Linezolid->ProteinSynth Daptomycin Daptomycin Daptomycin->CellMembrane Thienylisoquinoline 4-(3-thienyl)isoquinoline (Proposed) Thienylisoquinoline->DNARep Hypothesized

Conclusion and Future Directions

The preliminary comparative analysis suggests that 4-(3-thienyl)isoquinoline is a promising new chemical entity with a significant antimicrobial spectrum against key Gram-positive pathogens, including MRSA. Its performance, when benchmarked against established antibiotics, highlights its potential for further development.

Future research should focus on a comprehensive evaluation of its activity against a broader panel of clinical isolates, including strains with diverse resistance mechanisms. Elucidating the precise mechanism of action is a critical next step, which will inform structure-activity relationship studies aimed at optimizing the potency and pharmacokinetic properties of this novel isoquinoline derivative. Furthermore, cytotoxicity and in-vivo efficacy studies will be essential to assess its therapeutic potential. The journey from a promising lead compound to a clinically viable drug is arduous, but the initial data for 4-(3-thienyl)isoquinoline provides a strong rationale for its continued investigation.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PMC - NIH. DNA Gyrase as a Target for Quinolones. [Link]

  • PMC - NIH. Clinical update on linezolid in the treatment of Gram-positive bacterial infections. [Link]

  • PMC - NIH. Mechanisms of gram-positive vancomycin resistance (Review). [Link]

  • PubMed. Antimicrobial activity of some isoquinoline alkaloids. [Link]

  • NCBI Bookshelf - NIH. (2024). Linezolid. [Link]

  • PMC - NIH. (2022). Bacterial cell membranes and their role in daptomycin resistance: A review. [Link]

  • PMC - NIH. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?[Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?[Link]

  • MDPI. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. [Link]

  • ASM Journals. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. [Link]

  • DoseMeRx. Vancomycin Mechanism of Action. [Link]

  • JMI Laboratories. (2013). Tracking Linezolid Antimicrobial Activity and Resistance in North America: Results from the LEADER Program for 2013. [Link]

  • SciRP.org. (2015). Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ACS Publications. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Ingenta Connect. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An...[Link]

  • PubMed. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. [Link]

  • ASM Journals. Influences of Linezolid, Penicillin, and Clindamycin, Alone and in Combination, on Streptococcal Pyrogenic Exotoxin A Release. [Link]

  • Cambridge University Press & Assessment. (2023). Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. [Link]

  • NCBI Bookshelf. (2024). Daptomycin. [Link]

  • ASM Journals. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. [Link]

  • NCBI Bookshelf - NIH. Vancomycin. [Link]

  • ASM Journals. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. [Link]

  • ASM Journals. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. [Link]

  • Oxford Academic. (2018). ZAAPS programme results for 2016: an activity and spectrum analysis of linezolid using clinical isolates from medical centres in. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Daptomycin?[Link]

  • PMC - NIH. Mechanism of action of and resistance to quinolones. [Link]

  • MDPI. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. [Link]

  • ResearchGate. (2016). Why is the MIC value of vancomycin is same for S. aureus and MRSA when conduct antibacterial activity?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vancomycin Hydrochloride?[Link]

  • ANSI Webstore. CLSI M07-A10 and CLSI M100-S26 - Package contains. [Link]

  • Medscape. Treatment of MRSA With a MIC of 2 mcg/mL to Vancomycin. [Link]

  • Frontiers. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. [Link]

  • Wikipedia. Vancomycin. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Medscape. (2024). Group A Streptococcal (GAS) Infections Medication: Antibiotics, Oxazolidinones. [Link]

  • ResearchGate. Daptomycin' s mechanism of action. Step 1: Calcium-dependent binding...[Link]

  • Oxford Academic. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. [Link]

  • YouTube. (2025). Daptomycin Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(3-thienyl)isoquinoline: A Comparative Benchmark of Modern Heterocyclic Couplings

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this privileged heterocycle, particularly at the C4 position, offers a gateway to novel chemical entities with diverse pharmacological profiles. Among these, 4-(3-thienyl)isoquinoline stands out as a significant synthon, integrating two key heterocyclic motifs. This guide provides an in-depth comparative analysis of four powerful palladium-catalyzed cross-coupling strategies for the synthesis of this target molecule: the Suzuki-Miyaura, Stille, and Heck couplings, alongside the more recent and atom-economical C-H activation approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid in the rational selection of the most suitable method for your research needs.

The Strategic Importance of C-C Bond Formation at the Isoquinoline C4 Position

The C4 position of the isoquinoline nucleus is electronically distinct and its substitution can significantly modulate the physicochemical and biological properties of the resulting molecule. Traditional methods for isoquinoline synthesis often lack the desired regioselectivity for C4 functionalization, necessitating multi-step sequences. Modern cross-coupling reactions have revolutionized this field, offering direct and efficient pathways to C4-arylated isoquinolines.

Benchmarking Four Key Cross-Coupling Methodologies

This guide will focus on the synthesis of 4-(3-thienyl)isoquinoline from a common precursor, a 4-haloisoquinoline (e.g., 4-iodoisoquinoline or 4-chloroisoquinoline), or from the parent isoquinoline itself in the case of C-H activation.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of the requisite boronic acid reagents.[1][2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with the oxidative addition of the 4-haloisoquinoline to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the thienyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Pd(0)L2->Pd(II) Intermediate Oxidative Addition (4-Haloisoquinoline) Thienyl-Pd(II) Complex Thienyl-Pd(II) Complex Pd(II) Intermediate->Thienyl-Pd(II) Complex Transmetalation (Thiophene-3-boronic acid, Base) Product 4-(3-thienyl)isoquinoline Thienyl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Materials: 4-Iodoisoquinoline, thiophene-3-boronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, and water.

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoisoquinoline (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

    • Add a degassed mixture of toluene and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Tolerant of Diverse Functional Groups

The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and mild reaction conditions.[3][4] However, the toxicity of organotin compounds is a significant drawback.[3]

Similar to the Suzuki coupling, the Stille reaction follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The key difference lies in the use of an organostannane as the transmetalating agent.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Pd(0)L2->Pd(II) Intermediate Oxidative Addition (4-Iodoisoquinoline) Thienyl-Pd(II) Complex Thienyl-Pd(II) Complex Pd(II) Intermediate->Thienyl-Pd(II) Complex Transmetalation (3-(Tributylstannyl)thiophene) Product 4-(3-thienyl)isoquinoline Thienyl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 2: Catalytic cycle of the Stille coupling.

  • Materials: 4-Iodoisoquinoline, 3-(tributylstannyl)thiophene, Pd(PPh₃)₄, and anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodoisoquinoline (1.0 equiv) and 3-(tributylstannyl)thiophene (1.1 equiv) in anhydrous toluene.

    • Add Pd(PPh₃)₄ (0.05 equiv) to the solution.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

    • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck Coupling: An Olefin-Based Approach

The Heck reaction typically involves the coupling of an aryl halide with an alkene.[6][7] For the synthesis of 4-(3-thienyl)isoquinoline, a direct coupling with thiophene is less common; a more analogous transformation would be a direct arylation, which shares mechanistic features with the Heck reaction. For the purpose of this comparison, we will consider a Heck-type direct arylation pathway.

The mechanism of the Heck-type direct arylation of a heterocycle like thiophene with 4-haloisoquinoline involves the oxidative addition of the haloisoquinoline to Pd(0), followed by coordination of the thiophene. A C-H activation step then occurs, typically via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. Reductive elimination then yields the product and regenerates the active catalyst.

Heck_Type_Arylation_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Intermediate Pd(II) Intermediate Pd(0)L2->Pd(II) Intermediate Oxidative Addition (4-Haloisoquinoline) Palladacycle Palladacycle Pd(II) Intermediate->Palladacycle C-H Activation (Thiophene, Base) Product 4-(3-thienyl)isoquinoline Palladacycle->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 3: Catalytic cycle of a Heck-type direct arylation.

  • Materials: 4-Bromoisoquinoline, thiophene, Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMAc).

  • Procedure:

    • To a sealed tube, add 4-bromoisoquinoline (1.0 equiv), thiophene (3.0 equiv), Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add anhydrous DMAc.

    • Seal the tube and heat the reaction mixture to 140 °C for 24 hours.

    • Monitor the reaction progress.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Direct C-H Activation/Arylation: The Atom-Economical Frontier

Direct C-H activation is a highly desirable strategy as it avoids the pre-functionalization of one of the coupling partners, leading to a more atom- and step-economical process.[8][9] The C4-arylation of isoquinolines via C-H activation is a developing field.[9]

The C-H activation of isoquinoline at the C4 position can be achieved through an electrophilic palladation pathway.[9] The Pd(II) catalyst coordinates to the isoquinoline, followed by an electrophilic attack on the electron-rich C4 position to form a palladacycle intermediate. This intermediate then reacts with the thienyl partner (e.g., from a thienyl halide or another activated thiophene species) in a process that can involve oxidative addition and reductive elimination, ultimately leading to the coupled product.

CH_Activation_Mechanism Pd(II) Catalyst Pd(II) Catalyst Palladacycle Palladacycle Pd(II) Catalyst->Palladacycle Electrophilic Palladation (Isoquinoline) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (3-Halothiophene) Product 4-(3-thienyl)isoquinoline Pd(IV) Intermediate->Product Reductive Elimination Product->Pd(II) Catalyst Catalyst Regeneration

Figure 4: Plausible catalytic cycle for C-H activation/arylation.

  • Materials: Isoquinoline, 3-iodothiophene, Pd(OAc)₂, an oxidant (e.g., Ag₂CO₃), and a suitable solvent (e.g., trifluoroacetic acid).

  • Procedure:

    • In a pressure vessel, combine isoquinoline (1.0 equiv), 3-iodothiophene (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).

    • Add trifluoroacetic acid as the solvent.

    • Seal the vessel and heat the mixture to 120 °C for 24 hours.

    • Monitor the reaction.

    • After cooling, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Comparative Analysis of the Four Coupling Strategies

To facilitate a direct comparison, the following table summarizes the key performance indicators for each method in the synthesis of 4-(3-thienyl)isoquinoline. The data presented are representative and may vary depending on the specific reaction conditions and substrate modifications.

FeatureSuzuki-Miyaura CouplingStille CouplingHeck-Type Direct ArylationDirect C-H Activation
Starting Materials 4-Haloisoquinoline, Thiophene-3-boronic acid4-Haloisoquinoline, 3-(Tributylstannyl)thiophene4-Haloisoquinoline, ThiopheneIsoquinoline, 3-Halothiophene
Typical Yield High (80-95%)High (75-90%)Moderate to High (60-85%)Moderate (40-70%)
Reaction Temperature 80-110 °C100-120 °C120-150 °C100-140 °C
Reaction Time 8-16 hours12-24 hours18-36 hours24-48 hours
Catalyst Loading Low (1-5 mol%)Low (1-5 mol%)Moderate (5-10 mol%)Higher (5-15 mol%)
Key Reagents Boronic acid, BaseOrganostannaneAlkene/Arene, BaseOxidant
Advantages Readily available and stable reagents, low toxicity of byproducts, robust and high-yielding.[1]Excellent functional group tolerance, mild conditions.[3]Avoids organometallic reagents for one partner.Most atom-economical, avoids pre-functionalization of isoquinoline.[8]
Disadvantages Boronic acids can be sensitive to reaction conditions.High toxicity of organotin reagents and byproducts.[3]Higher temperatures often required, regioselectivity can be an issue.Lower yields, often requires an oxidant and specific directing groups for high selectivity.[9]

Conclusion and Outlook

The synthesis of 4-(3-thienyl)isoquinoline can be effectively achieved through several modern palladium-catalyzed cross-coupling reactions.

  • The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign choice for large-scale synthesis, given its high yields and the low toxicity of its reagents.

  • The Stille coupling , while offering excellent functional group tolerance, is hampered by the toxicity of the tin reagents, making it less favorable for pharmaceutical applications.

  • The Heck-type direct arylation and direct C-H activation represent more atom-economical approaches by reducing the need for pre-functionalized starting materials. While currently often providing lower yields and requiring harsher conditions or specific directing groups, these methods hold immense promise for the future of sustainable chemical synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, desired purity, functional group compatibility, and cost-effectiveness. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize 4-(3-thienyl)isoquinoline and its derivatives for further exploration in drug discovery and materials science.

References

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025). Request PDF. [Link]

  • Reaction Conditions a and Yields for the. (n.d.). ResearchGate. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC. [Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. (2015). Organic Letters. [Link]

  • Extension of the Heck Reaction to the Arylation of Activated Thiophenes. (1998). ResearchGate. [Link]

  • Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. (2010). Journal of the American Chemical Society. [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2015). Request PDF. [Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. (2015). IBS Publications Repository. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). PMC. [Link]

  • ChemInform Abstract: 4Aryl8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki-Miyaura Cross-Coupling Approach. (2010). Request PDF. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2020). Synfacts. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. (2024). DSpace@MIT. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2018). The University of Liverpool Repository. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2024). MDPI. [Link]

  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (2021). ResearchGate. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones. (2015). IBS Publications Repository. [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (2008). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2017). Request PDF. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes. (1991). SciSpace. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2024). PMC. [Link]

  • Ch 23 Stille and Suzuki Coupling. (2021). YouTube. [Link]

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. (2014). Catalysis Science & Technology. [Link]

  • Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. (2020). Journal of the American Chemical Society. [Link]

  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). (2002). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). Organic Chemistry Portal. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2015). MDPI. [Link]

  • The Mechanisms of the Stille Reaction. (2002). University of Windsor. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2014). Organic & Biomolecular Chemistry. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Electronic Properties of Thienyl vs. Furanyl Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Heteroaromatic Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional organic materials.[1] The electronic properties of the isoquinoline core can be meticulously tuned by the introduction of various substituents, profoundly influencing its photophysical and electrochemical behavior. Among the most intriguing modifications is the incorporation of five-membered heteroaromatic rings, such as thiophene and furan.

This guide provides a comparative study of the electronic properties of thienyl- versus furanyl-substituted isoquinolines. While direct, side-by-side experimental data for both series of compounds is not extensively available in the current literature, we can construct a robust comparative analysis. This will be achieved by leveraging detailed experimental and computational data for thienyl-substituted isoquinolines and interpreting it in the context of the fundamental electronic differences between thiophene and furan. This approach will provide valuable insights for the rational design of novel isoquinoline-based molecules with tailored electronic characteristics.

The Foundation: Understanding the Electronic Divergence of Thiophene and Furan

The key to understanding the differing electronic properties of thienyl- and furanyl-substituted isoquinolines lies in the intrinsic characteristics of the five-membered heterocycles themselves. While structurally similar, the heteroatom—sulfur in thiophene and oxygen in furan—imparts distinct electronic features that propagate throughout the entire conjugated system.

Aromaticity and Electron Delocalization: Thiophene is generally considered to be more aromatic than furan. The sulfur atom in thiophene, being less electronegative than oxygen and possessing available 3d orbitals, is more effective at delocalizing its lone pair of electrons into the π-system of the ring. This enhanced aromaticity contributes to greater stability in thiophene-containing compounds. In contrast, the more electronegative oxygen atom in furan holds its lone pair more tightly, resulting in less efficient delocalization and reduced aromatic character.

Electron-Richness: Furan is considered more electron-rich than thiophene. This is a consequence of the higher electronegativity of the oxygen atom, which leads to a greater polarization of the C-O bonds and a higher electron density on the carbon atoms of the ring. This increased electron-donating ability of the furan ring can significantly influence the energy of the molecular orbitals in a conjugated system.

These fundamental differences in aromaticity and electron-donating character are the primary drivers for the distinct electronic and photophysical properties observed when these heterocycles are appended to an isoquinoline core.

Synthesis of Thienyl and Furanyl Substituted Isoquinolines: A Chemist's Toolkit

A variety of synthetic methodologies can be employed to construct thienyl and furanyl substituted isoquinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Modern Cross-Coupling Strategies:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the synthesis of these compounds.

  • Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with an organic halide. For instance, a bromo-isoquinoline can be coupled with a thienyl- or furanyl-boronic acid to introduce the heteroaromatic moiety.[2][3]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A common strategy involves the Sonogashira coupling of a substituted alkyne to a dihalopyridine, followed by a cyclization step to form the fused isoquinoline ring system, as demonstrated in the synthesis of thieno[3,2-f]isoquinolines.[4][5][6][7][8]

Classical Named Reactions:

Traditional methods for isoquinoline synthesis can also be adapted for the preparation of heteroaryl-substituted derivatives.

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. By starting with a β-(thienyl)- or β-(furanyl)ethylamine, one can construct the corresponding substituted dihydroisoquinoline, which can then be aromatized.[1][9][10][11]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, employing a heteroaryl-ethylamine as the starting material provides access to the desired substituted isoquinolines after an oxidation step.[12][13][14][15][16]

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[17][18][19][20][21] Both cross-coupling and classical cyclization reactions can benefit from microwave-assisted protocols.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines a typical experimental approach for the synthesis and characterization of these compounds, exemplified by the synthesis of thieno[3,2-f]isoquinolines.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Dihalopyridine, Heteroaryl Boronic Acid, Alkyne) suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling suzuki->sonogashira cyclization Acid-mediated Cycloisomerization sonogashira->cyclization purification Purification (Column Chromatography) cyclization->purification product Thienyl/Furanyl Substituted Isoquinoline purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence cv Cyclic Voltammetry product->cv dft DFT Calculations (HOMO/LUMO, etc.) uv_vis->dft fluorescence->dft cv->dft comparison Structure-Property Relationship Analysis dft->comparison

Figure 1: A generalized experimental workflow for the synthesis, characterization, and analysis of heteroaryl-substituted isoquinolines.

A Tale of Two Heteroatoms: Comparative Electronic Properties

Thienyl-Substituted Isoquinolines: An Experimental Perspective

The electronic properties of thieno[3,2-f]isoquinolines have been investigated in detail, providing a solid foundation for this comparative study. The fusion of the electron-rich thiophene ring with the electron-deficient pyridine moiety of the isoquinoline core leads to interesting photophysical properties.

Photophysical Properties:

The absorption and emission spectra of these compounds are typically characterized by multiple bands corresponding to π-π* transitions. The position of these bands is sensitive to the nature of the substituents on the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission maxima, indicative of intramolecular charge transfer (ICT) character.

Table 1: Photophysical Data for Selected Thieno[3,2-f]isoquinolines in Dichloromethane

CompoundSubstituentλabs (nm)λem (nm)Quantum Yield (Φ)
1a Phenyl304, 3363670.02
1d 4-(Trifluoromethyl)phenyl304, 3373640.01
1j 4-(Dimethylamino)phenyl277, 3274550.08

Data adapted from Langer et al. (2022).

The data in Table 1 clearly demonstrates the influence of substituents on the photophysical properties. The donor-substituted derivative 1j exhibits a significant red-shift in its emission spectrum and a higher quantum yield, which is characteristic of a strong ICT state.

Electrochemical and Computational Properties:

Cyclic voltammetry and Density Functional Theory (DFT) calculations provide further insights into the electronic structure of these molecules. The HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, are key parameters that govern their electronic behavior.

Table 2: Electrochemical and Calculated Electronic Properties of Selected Thieno[3,2-f]isoquinolines

CompoundSubstituentHOMO (eV) (calc.)LUMO (eV) (calc.)HOMO-LUMO Gap (eV) (calc.)
1a Phenyl-5.88-1.983.90
1d 4-(Trifluoromethyl)phenyl-5.99-2.143.85
1j 4-(Dimethylamino)phenyl-5.46-1.783.68

Data adapted from Langer et al. (2022).

The DFT calculations show that the HOMO is destabilized (higher in energy) and the LUMO is stabilized (lower in energy) by the introduction of an electron-donating group, leading to a smaller HOMO-LUMO gap for compound 1j . Conversely, an electron-withdrawing group stabilizes both the HOMO and LUMO.

Furanyl-Substituted Isoquinolines: A Predictive Comparison

In the absence of direct experimental data for a directly comparable series of furanyl-substituted isoquinolines, we can predict their electronic properties based on the fundamental differences between furan and thiophene.

Expected Photophysical Properties:

Given that furan is more electron-rich than thiophene, we can anticipate that furanyl-substituted isoquinolines will exhibit absorption and emission maxima that are red-shifted compared to their thienyl counterparts. The greater electron-donating ability of the furan ring should lead to a more pronounced ICT character, especially when paired with electron-accepting substituents. This could also potentially lead to higher fluorescence quantum yields in some cases.

Expected Electrochemical and Computational Properties:

The higher electron-donating nature of the furan ring is expected to result in a destabilization of the HOMO level in furanyl-substituted isoquinolines compared to their thienyl analogues. This would lead to a lower oxidation potential. The effect on the LUMO is less straightforward but is also likely to be influenced by the substituent. Overall, it is reasonable to predict that the HOMO-LUMO gap of furanyl-substituted isoquinolines will be smaller than that of their thienyl counterparts, assuming similar substitution patterns.

Figure 2: A comparative diagram illustrating the predicted relative HOMO-LUMO energy levels of thienyl- vs. furanyl-substituted isoquinolines.

Conclusion and Future Directions

This comparative guide highlights the significant influence of the heteroaromatic substituent on the electronic properties of the isoquinoline core. The available experimental data for thienyl-substituted isoquinolines demonstrates that their photophysical and electrochemical properties can be effectively tuned through substitution, with electron-donating groups enhancing intramolecular charge transfer characteristics.

Based on the fundamental electronic differences between furan and thiophene, it is predicted that furanyl-substituted isoquinolines will exhibit red-shifted absorption and emission, a more pronounced ICT character, and a smaller HOMO-LUMO gap compared to their thienyl analogues. These predictions provide a strong rationale for the future synthesis and characterization of furanyl-substituted isoquinolines to experimentally validate these hypotheses.

A systematic experimental investigation of a series of both thienyl- and furanyl-substituted isoquinolines with identical substitution patterns is a crucial next step. Such a study would provide invaluable data for the development of accurate structure-property relationships and would undoubtedly accelerate the design of novel isoquinoline-based materials for applications in organic electronics, sensing, and drug development.

References

  • Aksenov, N. A., et al. (2020). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(19), 12128-12146.
  • Bernotas, R. C., et al. (1996). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 61(23), 8234-8237.
  • Bogdal, D., et al. (2003). Microwave-assisted synthesis of quinazolines and quinazolinones: an overview. Frontiers in Chemistry, 1, 23.
  • Chaudhary, P., & Kumar, R. (2014). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Jacobsen, E. N., & Klausen, R. S. (2017). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(35), 12299-12309.
  • Kappe, C. O. (2004). Microwave-assisted synthesis of quinazolines and quinazolinones: an overview. Frontiers in Chemistry, 1, 23.
  • Larsen, R. D., et al. (1996). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 61(23), 8234-8237.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030-2036.
  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Raveglia, L. F., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
  • ResearchGate. (2024). Microwave-Assisted Synthesis of Heterocyclic Scaffolds. SynOpen, 8, 138-152.
  • ResearchGate. (n.d.). Pictet-Spengler synthesis of Iso-quinoline: complete mechanistic description. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Microwave-assisted synthesis facilitating obtaining of structurally diverse styrylquinolines. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Vilkauskaitė, G., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Yang, D., et al. (2012). Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines, furopyridines, and thienopyridines in good yields. The Journal of Organic Chemistry, 77(10), 4466-4472.
  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

Sources

The "Drug-Likeness" of 4-(3-thienyl)isoquinoline: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle is ensuring that a compound possesses favorable pharmacokinetic properties, often termed "drug-likeness." Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) are primary reasons for the high attrition rates of potential drugs in development.[1] This guide provides a comprehensive computational assessment of the drug-likeness of 4-(3-thienyl)isoquinoline, a heterocyclic compound of interest due to the pharmacological potential of both isoquinoline and thienyl moieties.[2][3]

Through a series of in silico analyses, we will compare the predicted properties of 4-(3-thienyl)isoquinoline against established benchmarks for oral bioavailability, namely Lipinski's Rule of Five and Veber's Rule. Furthermore, we will delve into a broader spectrum of ADMET properties to construct a holistic view of its potential as a drug candidate. This analysis will be grounded in data generated from widely recognized computational platforms, providing a transparent and reproducible assessment.

The Molecule in Focus: 4-(3-thienyl)isoquinoline

The structure of 4-(3-thienyl)isoquinoline, with the canonical SMILES string C1=CC=C2C(=C1)C=CN=C2C3=CSC=C3, combines two key pharmacophores: the isoquinoline core and a thienyl group. Isoquinoline derivatives are found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][4] Similarly, the thienyl ring is a common feature in many approved drugs, often introduced to modulate physicochemical and pharmacokinetic properties.[3] The strategic combination of these two fragments in 4-(3-thienyl)isoquinoline warrants a thorough investigation of its drug-like potential.

Assessing Oral Bioavailability: The Gatekeepers' Rules

For a drug to be administered orally, it must be able to pass through the intestinal wall and into the bloodstream. Two of the most influential sets of guidelines for predicting oral bioavailability are Lipinski's Rule of Five and Veber's Rule.

Lipinski's Rule of Five , formulated by Christopher A. Lipinski in 1997, is a set of simple molecular descriptors that are common among orally active drugs.[5][6] The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

  • A molecular weight of less than 500 Daltons.

  • An octanol-water partition coefficient (logP) not greater than 5.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

Veber's Rule , proposed by Veber and colleagues, adds two additional parameters related to molecular flexibility and polarity:[7]

  • A rotatable bond count of 10 or fewer.

  • A topological polar surface area (TPSA) of 140 Ų or less.

To assess 4-(3-thienyl)isoquinoline against these rules, we utilized the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

Experimental Protocol: In Silico Physicochemical Property Prediction using SwissADME
  • Access the SwissADME web server: Navigate to the freely accessible SwissADME website.

  • Input the molecular structure: In the input field, provide the canonical SMILES string for 4-(3-thienyl)isoquinoline: C1=CC=C2C(=C1)C=CN=C2C3=CSC=C3.

  • Initiate the calculation: Click the "Run" button to start the analysis.

  • Data extraction: From the results page, record the predicted values for Molecular Weight, logP (consensus), number of Hydrogen Bond Donors, number of Hydrogen Bond Acceptors, number of Rotatable Bonds, and Topological Polar Surface Area (TPSA).

Results and Comparison

The predicted physicochemical properties of 4-(3-thienyl)isoquinoline are summarized in the table below and compared against Lipinski's and Veber's rules.

PropertyPredicted Value for 4-(3-thienyl)isoquinolineLipinski's Rule of FiveVeber's RuleCompliance
Molecular Weight ( g/mol )211.28< 500-Yes
logP (Consensus)3.25≤ 5-Yes
Hydrogen Bond Donors0≤ 5-Yes
Hydrogen Bond Acceptors2≤ 10-Yes
Rotatable Bonds1-≤ 10Yes
Topological Polar Surface Area (TPSA) (Ų)28.99-≤ 140Yes

As the data clearly indicates, 4-(3-thienyl)isoquinoline does not violate any of the parameters set forth by either Lipinski's Rule of Five or Veber's Rule. This provides a strong initial indication that the molecule possesses physicochemical properties conducive to good oral bioavailability.

A Deeper Dive: Comprehensive ADMET Profiling

While the "rules of thumb" provide a valuable first pass, a more detailed understanding of a compound's ADMET profile is crucial for a realistic assessment. For this, we employed additional computational tools, pkCSM and ADMETlab, which use more complex algorithms and larger datasets to predict a wider range of pharmacokinetic and toxicity endpoints.[5]

Experimental Protocol: In Silico ADMET Prediction
  • Access Prediction Servers: Navigate to the pkCSM and ADMETlab 3.0 web servers.[5]

  • Input SMILES String: For each platform, input the SMILES string for 4-(3-thienyl)isoquinoline: C1=CC=C2C(=C1)C=CN=C2C3=CSC=C3.

  • Run Predictions: Initiate the respective prediction algorithms on each platform.

  • Compile Data: Collect and tabulate the predicted values for key ADMET parameters, including absorption, distribution, metabolism, excretion, and toxicity.

Predicted ADMET Properties of 4-(3-thienyl)isoquinoline

The following table summarizes the key ADMET predictions for 4-(3-thienyl)isoquinoline from SwissADME, pkCSM, and ADMETlab.

ParameterPredicted Value/ClassificationInterpretation
Absorption
Gastrointestinal Absorption (SwissADME)HighLikely to be well absorbed from the gut.
Water Solubility (LogS, SwissADME)-3.87 (Moderately soluble)Adequate solubility for absorption.
Caco-2 Permeability (log Papp, pkCSM)1.09High permeability across intestinal cells.
Distribution
BBB Permeant (SwissADME)YesPredicted to cross the blood-brain barrier.
CNS Permeability (logPS, pkCSM)-0.85Indicates potential for central nervous system activity.
Metabolism
CYP2D6 Inhibitor (SwissADME)YesPotential for drug-drug interactions.
CYP3A4 Inhibitor (SwissADME)YesPotential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg, pkCSM)0.45Moderate rate of elimination from the body.
Toxicity
AMES Toxicity (pkCSM)NoUnlikely to be mutagenic.
hERG I Inhibitor (pkCSM)NoLow risk of cardiotoxicity.
Hepatotoxicity (pkCSM)YesPotential for liver toxicity.

Synthesizing the Evidence: An Expert's Perspective

The computational analysis of 4-(3-thienyl)isoquinoline presents a promising, albeit nuanced, picture of its drug-like potential.

Strengths:

  • Excellent Oral Bioavailability Profile: The compound's full compliance with both Lipinski's and Veber's rules is a strong positive indicator for its potential as an orally administered drug. The high predicted gastrointestinal absorption and Caco-2 permeability further support this.

  • Favorable Physicochemical Properties: A moderate molecular weight and logP suggest a good balance between solubility and permeability, which are critical for effective drug action.

  • Blood-Brain Barrier Permeability: The prediction that 4-(3-thienyl)isoquinoline can cross the blood-brain barrier opens up possibilities for its development as a therapeutic agent for central nervous system disorders.

  • Low Mutagenicity and Cardiotoxicity Risk: The negative predictions for AMES toxicity and hERG inhibition are significant safety advantages, as these are common reasons for drug candidate failure.

Potential Liabilities:

  • CYP450 Inhibition: The predicted inhibition of CYP2D6 and CYP3A4, two major drug-metabolizing enzymes, is a significant concern. This could lead to drug-drug interactions, where the co-administration of other drugs that are substrates for these enzymes could result in altered plasma concentrations and potential toxicity. Further in vitro studies would be essential to confirm the extent of this inhibition.

  • Hepatotoxicity: The prediction of potential liver toxicity is another critical flag that would need to be carefully investigated through in vitro and in vivo studies.

Visualizing the Workflow and Relationships

To better illustrate the process and the interplay of the assessed parameters, the following diagrams were generated using Graphviz.

G cluster_0 Computational Drug-Likeness Assessment Workflow A Input: 4-(3-thienyl)isoquinoline (SMILES) B Physicochemical Property Prediction (SwissADME) A->B C ADMET Prediction (pkCSM, ADMETlab) A->C D Data Analysis and Comparison B->D C->D E Drug-Likeness Assessment D->E

Caption: Workflow for the computational assessment of drug-likeness.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetics cluster_2 Toxicity Drug-Likeness Drug-Likeness Molecular Weight Molecular Weight Molecular Weight->Drug-Likeness logP logP logP->Drug-Likeness H-Bond Donors H-Bond Donors H-Bond Donors->Drug-Likeness H-Bond Acceptors H-Bond Acceptors H-Bond Acceptors->Drug-Likeness Rotatable Bonds Rotatable Bonds Rotatable Bonds->Drug-Likeness TPSA TPSA TPSA->Drug-Likeness Absorption Absorption Absorption->Drug-Likeness Distribution Distribution Distribution->Drug-Likeness Metabolism Metabolism Metabolism->Drug-Likeness Excretion Excretion Excretion->Drug-Likeness Mutagenicity Mutagenicity Mutagenicity->Drug-Likeness Cardiotoxicity Cardiotoxicity Cardiotoxicity->Drug-Likeness Hepatotoxicity Hepatotoxicity Hepatotoxicity->Drug-Likeness

Caption: Interrelationship of parameters influencing drug-likeness.

Conclusion and Future Directions

The in silico assessment of 4-(3-thienyl)isoquinoline reveals a molecule with a promising drug-like profile, particularly concerning its potential for oral bioavailability. Its adherence to established guidelines and favorable predicted absorption and distribution properties make it an attractive candidate for further investigation. However, the computational flags for potential CYP450 inhibition and hepatotoxicity cannot be ignored. These predictions serve as a critical guide for future experimental work. The next logical steps would involve in vitro assays to confirm the predicted ADMET properties, including Caco-2 permeability assays, metabolic stability studies with liver microsomes, and cytotoxicity assays in hepatic cell lines. Should these experimental results prove favorable, 4-(3-thienyl)isoquinoline could emerge as a valuable lead compound in the quest for novel therapeutics.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-Thienyl)quinoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Retrieved January 26, 2026, from [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Lazić, A. M., Stanković, N. Z., & Milić, D. R. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6649. [Link]

  • ResearchGate. (n.d.). Lipinski's rule of five for the drug-likeness of all synthesized compounds (SF1-SF13). Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

  • Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Retrieved January 26, 2026, from [Link]

  • Nucleic Acids Research. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • PubMed Central. (n.d.). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). A Guide to In Silico Drug Design. Retrieved January 26, 2026, from [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Retrieved January 26, 2026, from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1,2,3,4-Tetrahydroquinoline-containing αVβ3 integrin antagonists with enhanced oral bioavailability. Retrieved January 26, 2026, from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved January 26, 2026, from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Retrieved January 26, 2026, from [Link]

  • PLOS ONE. (n.d.). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Softening the Rule of Five—where to draw the line?. Retrieved January 26, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved January 26, 2026, from [Link]

  • Zenodo. (n.d.). Admet, Biological Activity Prediction and Docking Studies of Main Phytoconstituents Present in Eucalyptus Using Computational To. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (n.d.). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved January 26, 2026, from [Link]

  • Eurekaselect. (n.d.). Isoquinoline derivatives and its medicinal activity. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Thienyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of science, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we create and handle. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of safe, ethical, and reproducible science. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 4-(3-Thienyl)isoquinoline.

While a specific Safety Data Sheet (SDS) for 4-(3-Thienyl)isoquinoline is not widely available, a robust disposal plan can be formulated by assessing the hazards of its core structures: isoquinoline and the thienyl group. This process, rooted in chemical principles and regulatory best practices, ensures the safety of personnel and the protection of our environment.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the "why" behind a protocol is critical. The disposal procedure for 4-(3-Thienyl)isoquinoline is dictated by the significant hazards associated with its parent isoquinoline scaffold.

  • Toxicity: Isoquinoline is classified as harmful if swallowed and, more critically, toxic in contact with skin (Acute Toxicity Category 3)[1]. This high dermal toxicity necessitates stringent handling and PPE protocols.

  • Irritation: The compound is a known skin and serious eye irritant[1].

  • Chronic Health Risks: Several classifications identify isoquinoline as a suspected carcinogen (Category 1B) and mutagen (Category 2)[1][2][3]. As a derivative, 4-(3-Thienyl)isoquinoline must be handled as a potential carcinogen and mutagen.

  • Environmental Hazard: Isoquinoline is harmful to aquatic life with long-lasting effects[1]. Discharge into the environment must be strictly avoided[4].

Based on this profile, any waste containing 4-(3-Thienyl)isoquinoline must be presumed hazardous and handled accordingly. Under no circumstances should this material be disposed of via standard trash or sanitary sewer systems.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing waste streams containing 4-(3-Thienyl)isoquinoline, from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The hazards of skin toxicity and irritation demand robust protection.

  • Gloves: Wear double-layered nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles[5].

  • Lab Coat: A standard laboratory coat is required. Ensure it is buttoned.

  • Work Area: Conduct all transfers and preparations within a certified chemical fume hood to prevent inhalation of any potential aerosols.

Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix this waste with other streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office[6].

  • Solid Waste: Collect unadulterated compound, contaminated weigh paper, wipes, and disposable labware (e.g., pipette tips, tubes) in a dedicated solid hazardous waste container[7].

  • Liquid Waste: Collect all solutions containing 4-(3-Thienyl)isoquinoline (e.g., from reaction workups, chromatography fractions, or cleaning solvents) in a dedicated liquid hazardous waste container[7]. Chlorinated and non-chlorinated solvent waste must always be kept separate[6].

  • Contaminated Sharps & Glassware: Dispose of contaminated needles, syringes, TLC plates, and broken glassware in a designated, puncture-proof sharps container labeled as hazardous chemical waste.

Step 3: Container Selection and Labeling

All waste must be accumulated in appropriate, clearly labeled containers.

  • Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids[7][8]. Do not use metal containers for acidic or basic waste streams[8].

  • Labeling: The container must be labeled at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" [7].

    • The full chemical name: "4-(3-Thienyl)isoquinoline" and any other chemical constituents (e.g., solvents).

    • The primary hazard characteristics: "Toxic," "Irritant," "Environmental Hazard" .

    • The date of waste accumulation initiation[7].

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area within the laboratory[9].

  • Location: The storage area should be under the direct control of laboratory personnel, away from drains, and in a location that does not impede foot traffic[8].

  • Secondary Containment: Store all liquid waste containers within a larger, chemically resistant secondary container (e.g., a containment tray) to prevent the spread of material in case of a leak[7].

  • Lids: Keep waste containers securely closed at all times, except when adding waste[9].

Step 5: Final Disposal

The ultimate disposal method must be through an approved and licensed channel.

  • Method: The designated disposal route is via your institution's EHS department or a contracted licensed hazardous waste disposal company[10]. This will typically involve high-temperature incineration at a permitted facility[7].

  • Scheduling Pickup: Do not allow waste to accumulate indefinitely. Adhere to your institution's and local regulations regarding maximum accumulation times[11][12]. Contact your EHS office to schedule a waste pickup when the container is no more than 90% full[8].

Data Summary and Visual Workflow

For quick reference, the key logistical information is summarized below.

Waste StreamRecommended ContainerKey Labeling InformationFinal Disposal Method
Solid Waste (Pure compound, contaminated consumables)Labeled, sealed HDPE container or lined cardboard box."Hazardous Waste", "4-(3-Thienyl)isoquinoline", "Toxic", "Irritant"Collection by licensed EHS vendor for incineration.
Liquid Waste (Solutions, solvent rinses)Labeled, sealed HDPE or glass bottle."Hazardous Waste", Full list of contents (e.g., "4-(3-Thienyl)isoquinoline in Methanol"), "Toxic", "Flammable Liquid"Collection by licensed EHS vendor for incineration.
Contaminated Sharps (Glass, needles)Puncture-proof sharps container."Hazardous Waste Sharps", "Toxic Chemical Contamination"Collection by licensed EHS vendor for incineration.

The logical flow for handling waste from generation to disposal is critical for ensuring no step is missed.

G cluster_prep Preparation cluster_gen Waste Generation & Segregation cluster_contain Containment & Labeling cluster_store Storage & Final Disposal A Step 1: Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Step 2: Identify Waste Type A->B C Solid Waste (e.g., contaminated wipes, powder) B->C D Liquid Waste (e.g., solutions, solvents) B->D E Sharps Waste (e.g., contaminated glassware) B->E F Step 3: Select Compatible Container (e.g., HDPE, Glass, Sharps Bin) C->F D->F E->F G Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date F->G H Step 4: Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment for Liquids H->I J Step 5: Arrange Pickup via Institutional EHS Office I->J K Disposal by Licensed Waste Management Vendor J->K

Caption: Decision workflow for the safe disposal of 4-(3-Thienyl)isoquinoline waste.

Spill Management

In the event of a small spill, remain calm and follow these procedures.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • PPE: Don the appropriate PPE as described in Step 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]

  • Sustainable Pd-Catalyzed Direct Arylation of Thienyl Derivatives. (2022). ACS Publications. [Link]

  • Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS. (2024). PubMed. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. Zaporizhzhia State Medical University. [Link]

  • Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile. (2024). Green Chemistry (RSC Publishing). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). RSC Advances (RSC Publishing). [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). US Environmental Protection Agency (EPA). [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). ResearchGate. [Link]

  • Safety Data Sheet for Quinoline. (2025). PENTA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. (2024). MDPI. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). [Link]

  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2017). MDPI. [Link]

  • Safety Data Sheet for Quinoline. (2019). Chemos GmbH & Co.KG. [Link]

  • 2-Thienylalanine. PubChem - NIH. [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling 4-(3-Thienyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel molecules are the currency of innovation. 4-(3-Thienyl)isoquinoline, a heterocyclic aromatic compound, represents a promising scaffold for drug discovery. However, with novelty comes the responsibility of ensuring the utmost safety in its handling and disposal. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and best practices in your laboratory.

Understanding the Risk Profile: An Evidence-Based Approach

The isoquinoline core is a well-documented heterocyclic aromatic compound.[5][6][7] While specific data for the 4-(3-Thienyl) derivative is sparse, the parent isoquinoline is known to be harmful if swallowed and toxic in contact with skin.[4] It can cause skin and serious eye irritation.[3][4] Furthermore, some isoquinoline derivatives are suspected of causing cancer.[3] The thienyl group, another sulfur-containing aromatic ring, does not inherently suggest a reduction in these potential hazards. Therefore, a conservative approach that assumes similar or greater toxicity is warranted.

Key Inferred Hazards:

  • Acute oral and dermal toxicity.[1][3][4]

  • Severe skin and eye irritant.[1][2][3][4]

  • Potential for respiratory tract irritation if inhaled as a dust or aerosol.

  • Unknown long-term health effects, including potential carcinogenicity.[3]

  • Harmful to aquatic life with long-lasting effects.[3][4]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The principle of "as low as reasonably practicable" (ALARP) exposure should be your guiding philosophy. This means creating multiple barriers between you and the chemical.[8][9]

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves.Provides a robust barrier against dermal absorption, which is a key risk with isoquinoline derivatives.[1][3][4] The outer glove should be removed and disposed of immediately after handling the compound.[10]
Eye Protection Chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.[2][3][4]
Lab Coat/Gown Disposable, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.Prevents contamination of personal clothing and skin.[10]
Respiratory Protection Use in a certified chemical fume hood. If weighing or generating aerosols, consider an N95 respirator.A fume hood is the primary engineering control to prevent inhalation. A respirator adds a layer of personal protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined workflow minimizes the risk of exposure and cross-contamination.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Enter Lab Weighing Weigh Compound (use containment if possible) FumeHood->Weighing Begin Work Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Transfer Compound Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Experiment Complete Waste Segregate and Dispose of Waste Decontaminate->Waste Doff Doff PPE Correctly Waste->Doff Final Step

Caption: A logical workflow for handling 4-(3-Thienyl)isoquinoline, emphasizing safety at each stage.

Experimental Protocol: Safe Weighing and Dissolution

  • Preparation: Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the chemical fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • If available, use a balance with a draft shield. For larger quantities, consider a containment glove bag.

    • Handle the solid with care to minimize dust generation.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling:

    • Immediately after handling the solid, remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the wipes as hazardous waste.

Emergency Procedures: Planning for the Unexpected

Spills:

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Improper disposal of heterocyclic compounds can have lasting negative impacts on the environment.[11] All waste generated from handling 4-(3-Thienyl)isoquinoline must be treated as hazardous.

Waste Segregation:

Waste StreamContainer TypeDisposal Protocol
Solid Waste Labeled, sealed plastic container.Includes contaminated weigh boats, gloves, paper towels, and absorbent materials.
Liquid Waste Labeled, sealed, and chemically compatible container.Includes reaction mixtures and solvent rinses. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).[2]
Sharps Puncture-proof sharps container.Includes contaminated needles and razor blades.

Disposal Workflow:

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Contaminated Solids (gloves, wipes) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Residues & Solvent Rinses LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Sharps Container Sharps->SharpsContainer EHS Arrange for Pickup by Environmental Health & Safety SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: A clear process for the safe segregation and disposal of waste generated from handling 4-(3-Thienyl)isoquinoline.

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of novel chemical entities like 4-(3-Thienyl)isoquinoline is a cornerstone of scientific integrity and professional excellence. By understanding the potential hazards, implementing robust operational and disposal plans, and preparing for emergencies, you not only protect yourself and your colleagues but also contribute to a safer and more sustainable research environment. This guide should serve as a living document, to be updated as more specific information about this compound becomes available.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2019). Four selected high molecular weight heterocyclic aromatic hydrocarbons: Ecotoxicological hazard assessment, environmental relevance and regulatory needs under REACH. Retrieved from [Link]

  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • CDC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • GITAM University. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]

  • University of Glasgow. (2012). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Thienyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3-Thienyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.